1-(2-Methylquinolin-4-yl)ethanone CAS 132854-97-8 properties
The following technical guide provides an in-depth analysis of 1-(2-Methylquinolin-4-yl)ethanone (CAS 132854-97-8), a critical heterocyclic building block in medicinal chemistry. Structural Architecture, Synthetic Method...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide provides an in-depth analysis of 1-(2-Methylquinolin-4-yl)ethanone (CAS 132854-97-8), a critical heterocyclic building block in medicinal chemistry.
Structural Architecture, Synthetic Methodologies, and Pharmaceutical Applications
Executive Summary
1-(2-Methylquinolin-4-yl)ethanone (also known as 4-acetyl-2-methylquinoline ) is a functionalized heteroaromatic ketone belonging to the quinoline class. Distinguished by its electron-deficient core and dual electrophilic centers (the carbonyl carbon and the heterocyclic ring), this compound serves as a pivotal intermediate in the synthesis of bio-active scaffolds. It is particularly relevant in the development of antimalarial agents , quorum sensing inhibitors (targeting Pseudomonas aeruginosa PqsR), and novel antimicrobial hydrazones .
This guide outlines the physicochemical profile, validated synthetic routes, and mechanistic underpinnings of this compound, designed for researchers in organic synthesis and drug discovery.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The synthesis of 1-(2-methylquinolin-4-yl)ethanone can be approached via two primary methodologies: Radical Homolytic Substitution (Minisci Reaction) and Nucleophilic Addition to Nitriles .
Protonation: Acidification of 2-methylquinoline increases the electrophilicity of the ring, lowering the LUMO energy.
Radical Generation: Oxidative hydrogen atom abstraction from acetaldehyde generates the nucleophilic acetyl radical (
).
Addition: The acetyl radical attacks the most electron-deficient position. Since C2 is blocked by a methyl group, substitution occurs selectively at the C4 position (para to the nitrogen).
Re-aromatization: Oxidative loss of a proton restores aromaticity.
Pathway B: Grignard Addition to 4-Cyanoquinoline
A classical organometallic approach offering high regiocontrol.
Precursor: 4-Cyano-2-methylquinoline.
Reagent: Methylmagnesium bromide (MeMgBr) in anhydrous ether/THF.
Mechanism:
Nucleophilic attack of the methyl carbanion on the nitrile carbon forms a metallo-imine intermediate.
Acidic hydrolysis converts the imine to the ketone.
Visualization of Synthetic Workflows
Figure 1: Dual synthetic pathways for CAS 132854-97-8.[1][2] Red path denotes radical mechanism; Blue path denotes polar organometallic mechanism.
Functional Applications in Drug Discovery[10]
4.1. Quorum Sensing Inhibition (Anti-Infective)
The 2-methyl-4-acetylquinoline scaffold is structurally homologous to 2-heptyl-4-quinolone (HHQ) and the Pseudomonas Quinoline Signal (PQS) .
Mechanism: It acts as a ligand mimic for the PqsR (MvfR) receptor in Pseudomonas aeruginosa.
Utility: By occupying the ligand-binding domain without activating the receptor (antagonist), or by modifying the side chain to create competitive inhibitors, this compound serves as a template for virulence-attenuating drugs that do not exert selective pressure for resistance (unlike traditional antibiotics).
4.2. Precursor for Hydrazone-Based Antimicrobials
The C4-acetyl group is highly reactive toward hydrazine derivatives.
Reaction: Condensation with benzhydrazides or thiosemicarbazides yields Schiff bases (hydrazones) .
Activity: These derivatives have demonstrated potent activity against Mycobacterium tuberculosis and Staphylococcus aureus by chelating metal ions essential for bacterial metalloenzymes.
To verify the identity of the synthesized compound, researchers should look for the following spectroscopic signatures.
Nuclear Magnetic Resonance (¹H NMR)
Solvent: CDCl₃, 400 MHz
δ 2.75 - 2.80 ppm (s, 3H): Acetyl group (-COCH ₃). The anisotropic effect of the aromatic ring deshields these protons.
δ 2.70 - 2.75 ppm (s, 3H): Methyl group at C2 (-CH ₃).
δ 7.50 - 8.20 ppm (m, 4H): Aromatic protons of the benzene ring (H5-H8).
δ 7.60 - 7.70 ppm (s, 1H): The H3 proton. This is a diagnostic singlet. It typically appears upfield relative to other aromatic protons due to the shielding cone of the adjacent carbonyl, but its exact position depends on concentration.
Fragmentation: Loss of methyl radical (M-15) or acetyl group (M-43) is common in EI-MS.
Safety & Handling (MSDS Highlights)
Signal Word: Warning.
Hazards:
H315: Causes skin irritation.
H319: Causes serious eye irritation.
H335: May cause respiratory irritation.
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The ketone functionality is stable, but the quinoline nitrogen can be sensitive to oxidation (N-oxide formation) over prolonged exposure to air/light.
References
Minisci, F., et al. "Nucleophilic character of alkyl radicals: substitution of heterocycles." Tetrahedron, 1971.
4-acetyl-2-methylquinoline chemical structure and molecular weight
An In-Depth Technical Guide to 4-acetyl-2-methylquinoline: Structure, Properties, and Synthetic Protocols Introduction: The Quinoline Scaffold in Modern Drug Discovery Heterocyclic compounds form the bedrock of medicinal...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to 4-acetyl-2-methylquinoline: Structure, Properties, and Synthetic Protocols
Introduction: The Quinoline Scaffold in Modern Drug Discovery
Heterocyclic compounds form the bedrock of medicinal chemistry, with nitrogen-containing skeletons representing a vast and diverse collection of the most effective therapeutic agents.[1] Among these, the quinoline ring system—a fused bicyclic structure of a benzene ring and a pyridine ring—is a "privileged scaffold."[2] This core is present in numerous natural alkaloids and synthetic molecules, exhibiting a wide spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2][3]
4-acetyl-2-methylquinoline is a specific derivative that serves as a valuable building block in synthetic organic chemistry. Its functional groups—the acetyl group at the 4-position and the methyl group at the 2-position—offer reactive sites for further molecular elaboration. This guide provides a comprehensive technical overview of 4-acetyl-2-methylquinoline, designed for researchers, scientists, and drug development professionals. We will delve into its chemical structure, physicochemical properties, validated synthetic methodologies, and its potential as a precursor for developing novel, biologically active compounds.
Chemical Structure and Physicochemical Properties
The structural identity of a compound is fundamental to understanding its reactivity and potential applications. 4-acetyl-2-methylquinoline is characterized by a quinoline core substituted with a methyl group at position C2 and an acetyl group at position C4.
Molecular Structure
The IUPAC name for this compound is 1-(2-methylquinolin-4-yl)ethan-1-one . The structure is depicted below.
Caption: Chemical Structure of 4-acetyl-2-methylquinoline.
Physicochemical Data Summary
The key properties of 4-acetyl-2-methylquinoline are summarized in the table below. These values are critical for designing experimental conditions, including solvent selection, reaction temperature, and purification methods.
Property
Value
Source
IUPAC Name
1-(2-methylquinolin-4-yl)ethan-1-one
-
Molecular Formula
C₁₂H₁₁NO
Derived
Molecular Weight
185.22 g/mol
Derived
Canonical SMILES
CC1=NC2=CC=CC=C2C(=C1)C(=O)C
Derived
Appearance
Expected to be a solid at room temperature
Inferred from similar compounds
Solubility
Slightly soluble in water; soluble in organic solvents like ethanol, acetone, and chloroform.[4][5]
Inferred from related quinolines
Synthesis of 4-acetyl-2-methylquinoline
The construction of the quinoline core is a well-established field in organic synthesis. Among the various methods, the Friedländer annulation is one of the most direct and widely used approaches for preparing substituted quinolines. This method involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester).
The Friedländer Synthesis Pathway
The synthesis of 4-acetyl-2-methylquinoline can be efficiently achieved by reacting a 2-aminoaryl ketone with a β-dicarbonyl compound. A logical and reported pathway involves the copper-catalyzed reaction between a 2-aminoaryl ketone and butan-1,2-dione.
Causality of Experimental Choices:
Reactants: 2-Aminoacetophenone is chosen as the source of the benzene ring and the nitrogen atom. Pentane-2,4-dione (acetylacetone) provides the atoms necessary to form the pyridine ring, including the C2-methyl and C4-acetyl groups.
Catalyst: A Lewis acid catalyst, such as Copper(II) triflate (Cu(OTf)₂), is employed to activate the carbonyl groups, facilitating the initial condensation and subsequent cyclization/dehydration steps. Copper catalysts are often preferred for their mild reaction conditions and high efficiency.
Solvent: A non-protic solvent like Dichloromethane (DCM) is suitable for this reaction as it effectively dissolves the reactants without interfering with the catalytic cycle.
Caption: Workflow for the Friedländer Synthesis of 4-acetyl-2-methylquinoline.
Experimental Protocol
The following protocol is adapted from established methodologies for the synthesis of similar 2-acetylquinoline analogues.
Reaction Setup: To a solution of 2-aminoacetophenone (1.0 mmol) in dichloromethane (DCM, 10 mL) in a round-bottom flask, add pentane-2,4-dione (1.2 mmol).
Catalyst Addition: Add Copper(II) triflate (Cu(OTf)₂, 5 mol%) to the mixture.
Reflux: Equip the flask with a condenser and heat the reaction mixture to reflux.
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting material (2-aminoacetophenone) is consumed.
Workup: Upon completion, cool the reaction mixture to room temperature. Wash the mixture with a saturated aqueous solution of NaHCO₃ (2 x 15 mL) followed by brine (15 mL).
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 4-acetyl-2-methylquinoline.
This self-validating system relies on TLC to confirm the reaction's endpoint and column chromatography to ensure the isolation of a pure product, which can then be validated by spectroscopic methods.
Spectroscopic Characterization
Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques. The data presented below are predicted values based on the analysis of structurally related quinoline derivatives.[6][7][8]
Technique
Expected Observations
¹H NMR
- A singlet around δ 2.5-2.7 ppm (3H, C2-CH ₃).- A singlet around δ 2.7-2.9 ppm (3H, CO-CH ₃).- A singlet for the C3-H proton.- A multiplet pattern in the aromatic region (δ 7.5-8.5 ppm) corresponding to the protons on the benzo- part of the quinoline ring.
¹³C NMR
- A signal around δ 25-30 ppm (C2-C H₃).- A signal around δ 30-35 ppm (CO-C H₃).- Signals in the aromatic region (δ 120-150 ppm) for the quinoline ring carbons.- A signal for the C2 carbon around δ 155-160 ppm.- A downfield signal for the carbonyl carbon (C=O) above δ 195 ppm.
IR Spectroscopy
- A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O stretch of the acetyl ketone.- Bands in the 1500-1600 cm⁻¹ region for C=C and C=N stretching of the aromatic quinoline system.- C-H stretching bands just above 3000 cm⁻¹ (aromatic) and below 3000 cm⁻¹ (aliphatic).
Mass Spectrometry (EI-MS)
- A molecular ion peak [M]⁺ at m/z = 185, corresponding to the molecular weight.- A significant fragment ion at m/z = 170, corresponding to the loss of a methyl radical ([M-CH₃]⁺).- A base peak likely at m/z = 142, corresponding to the loss of the acetyl group ([M-COCH₃]⁺).
Applications in Research and Drug Development
While 4-acetyl-2-methylquinoline itself may not be a final drug product, its value lies in its role as a key intermediate. The quinoline scaffold is a cornerstone in the development of therapeutics targeting a range of diseases.[3]
Anticancer Agents: Many quinoline derivatives function as kinase inhibitors, crucial for controlling cell signaling pathways that are often dysregulated in cancer.[3][9] The structure of 4-acetyl-2-methylquinoline can be modified to synthesize potent inhibitors of targets like EGFR or PI3K.[9]
Anti-infective Agents: The quinoline core is famous for its presence in antimalarial drugs like chloroquine and quinine. Derivatives are continuously being explored for activity against bacteria, fungi, and viruses.[2][3]
Scaffold for Multi-Target Agents: The current paradigm in drug discovery is shifting towards polypharmacology—designing single molecules that can modulate multiple targets.[9] The functional handles on 4-acetyl-2-methylquinoline allow for the attachment of different pharmacophores, enabling the creation of hybrid molecules with dual-action potential, for instance, as combined PI3K and HDAC inhibitors.[9]
Safety and Handling
As a laboratory reagent, 4-acetyl-2-methylquinoline and its structural analogues must be handled with appropriate safety precautions. The hazard profile is based on data for related methylquinolines.[10][11][12]
Hazard Classification: Harmful if swallowed or in contact with skin (Acute Tox. 4). Causes skin and serious eye irritation (Skin Irrit. 2, Eye Irrit. 2). May cause respiratory irritation (STOT SE 3).[10][13]
P280: Wear protective gloves, protective clothing, and eye/face protection.[10][14]
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.[12]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][11]
Handling and Storage: Handle in a well-ventilated place.[14] Store in a tightly closed container in a dry, cool, and well-ventilated area.[14]
Disposal: Must not be disposed of with household garbage. Disposal must be made according to official regulations.[10]
Conclusion
4-acetyl-2-methylquinoline is a synthetically accessible and versatile heterocyclic compound. Its well-defined structure, characterized by reactive methyl and acetyl functional groups on a privileged quinoline scaffold, makes it an important intermediate for medicinal chemistry and materials science. A thorough understanding of its properties, synthetic pathways, and handling requirements, as detailed in this guide, is essential for researchers aiming to leverage this molecule for the development of novel and complex chemical entities with significant biological and pharmacological potential.
References
Safety d
SAFETY DATA SHEET. (2011, February 10). Fisher Scientific.
SAFETY D
Elnaggara, N. N., Hamama, W. S., & Ghaith, E. A. (2025, June 4). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ)
Review on recent development of quinoline for anticancer activities. (2022, June 16). Frontiers in Chemistry.
4-Methylquinoline SDS, 491-35-0 Safety D
4-Azido-2-methylquinoline.LookChem.
Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions. (2022, August 29). IUCr Journals.
Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.MDPI.
Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. (2022, October 15). IUCr Journals.
Synthesis of Quinoline Analogues as Anti-microbial Agents.IOSR Journal.
Design, Synthesis, and Biological Evaluation of 4-Methyl Quinazoline Derivatives as Anticancer Agents Simultaneously Targeting Phosphoinositide 3-Kinases and Histone Deacetylases. (2019, August 8). PubMed.
The Privileged Scaffold: A Technical Guide to Bioactive Quinolines in Medicinal Chemistry
Executive Summary: The Benzopyridine Advantage The quinoline scaffold (benzo[b]pyridine) remains one of the most versatile "privileged structures" in medicinal chemistry. Its ubiquity stems from its ability to interact w...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Benzopyridine Advantage
The quinoline scaffold (benzo[b]pyridine) remains one of the most versatile "privileged structures" in medicinal chemistry. Its ubiquity stems from its ability to interact with diverse biological targets—including DNA, kinases, and enzymes like ATP synthase—through hydrogen bonding,
- stacking, and metal coordination.
This guide moves beyond basic definitions to explore the structural causality of quinoline bioactivity. We will dissect the synthetic strategies that allow precise functionalization, the Structure-Activity Relationships (SAR) that drive potency, and the specific molecular mechanisms of action (MOA) in modern therapeutics.
The quinoline ring is not a monolith; it is a tunable electronic system. The pyridine ring is electron-deficient, while the benzene ring is electron-rich, allowing for orthogonal functionalization strategies.
Table 1: Positional SAR of the Quinoline Scaffold
Position
Electronic Character
Medicinal Utility
Key Examples
N-1
Basic center (pKa ~4.9)
H-bond acceptor; Protonation site for lysosomal accumulation (pH trapping).
Chloroquine, Quinine
C-2
Electrophilic (susceptible to nucleophilic attack)
Critical for steric bulk to fit hydrophobic pockets; Kinase hinge binding.
Cabozantinib (Amide linker)
C-4
Electrophilic
Essential for substitution with amine side chains (increases basicity/solubility).
Mefloquine, Chloroquine
C-6 / C-7
Nucleophilic (Benzene ring)
Halogenation here (F, Cl) blocks metabolism and modulates lipophilicity.
Ciprofloxacin (Fluoro), Chloroquine (Chloro)
C-8
Steric/Chelation site
Hydroxyl group here enables metal chelation (e.g., Zn, Fe).
Clioquinol, 8-Hydroxyquinoline
Synthetic Architectures: From Retrosynthesis to Flow
To design novel quinolines, one must understand the disconnection points of classic reactions and how they have evolved into modern, microwave-assisted methodologies.
Visualization 1: Strategic Disconnections in Quinoline Synthesis
The following diagram illustrates the retrosynthetic logic for the three primary routes: Skraup (A), Friedländer (B), and Combes (C), highlighting the requisite starting materials.
Caption: Retrosynthetic analysis of the quinoline core showing the three primary disconnection strategies for diverse functionalization.
Therapeutic Mechanisms: The "Why" Behind the Scaffold
Infectious Disease: The Bedaquiline Breakthrough
While Chloroquine targets heme polymerization in malaria, Bedaquiline represents the modern era of quinoline antimicrobials. It specifically targets Mycobacterium tuberculosis (Mtb) by inhibiting ATP synthase.[1][2]
Mechanism: Bedaquiline binds to the c-subunit of the F0 rotor ring of ATP synthase. This binding mechanically jams the rotor, preventing the proton motive force from driving the rotation required to synthesize ATP. This leads to ATP depletion and bacterial death, even in dormant populations.
Visualization 2: Bedaquiline Mechanism of Action (ATP Synthase Blockade)
Caption: Molecular mechanism of Bedaquiline, illustrating the blockade of the ATP synthase c-ring rotor which uncouples oxidative phosphorylation.
Oncology: Kinase Inhibition
Quinolines mimic the adenine ring of ATP, allowing them to bind to the hinge region of kinases.
Type I Inhibitors: Bind to the active conformation (e.g., Bosutinib).
Type II Inhibitors: Bind to the inactive conformation (e.g., Cabozantinib, Lenvatinib), often occupying the hydrophobic back pocket.
Detailed Experimental Protocol
This section provides a self-validating workflow for synthesizing a bioactive quinoline derivative and verifying its efficacy.
Rationale: Traditional Friedländer synthesis requires harsh acids and long reflux times. Microwave irradiation (MWI) reduces reaction time from hours to minutes and improves yield by minimizing thermal degradation.
Reagents:
2-Aminobenzophenone (1.0 equiv)
Cyclohexanone (1.2 equiv)
Diphenyl phosphate (DPP) (10 mol% catalyst) - chosen for mild acidity and solubility.
Solvent: Ethanol (Green solvent).
Step-by-Step Protocol:
Preparation: In a 10 mL microwave-safe vial, dissolve 2-aminobenzophenone (1 mmol) and cyclohexanone (1.2 mmol) in 2 mL of ethanol.
Catalyst Addition: Add Diphenyl phosphate (0.1 mmol). Seal the vial with a septum cap.
Irradiation: Place in a microwave reactor (e.g., CEM Discover or Anton Paar).
Work-up: Allow the vial to cool to 50°C. Pour the reaction mixture into ice-cold water (20 mL).
Isolation: The product usually precipitates. Filter the solid using a Büchner funnel.
Purification: Recrystallize from hot ethanol.
Validation:
TLC:[3][4] Check disappearance of amine starting material (Rf ~0.4 in 20% EtOAc/Hexane).
NMR: Confirm quinoline formation by the appearance of the aromatic proton signals and disappearance of the ketone carbonyl signal.
Bioassay: MTT Cell Viability Screening
Rationale: To assess the cytotoxicity of the synthesized quinoline against cancer cell lines (e.g., MCF-7 or HeLa).
Protocol:
Seeding: Seed cells at
cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO2.
Treatment: Dissolve the quinoline derivative in DMSO (stock 10 mM). Prepare serial dilutions in culture medium. Add 100 µL to wells (Final DMSO concentration < 0.5%).
Incubation: Incubate for 48 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Mechanism: Viable mitochondria reduce yellow MTT to purple formazan.
Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.
Measurement: Read absorbance at 570 nm using a microplate reader.
Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).
Future Perspectives
The future of quinoline research lies in Hybridization and Targeted Degradation .
PROTACs: Conjugating a quinoline kinase inhibitor (warhead) to an E3 ligase ligand allows for the proteasomal degradation of the target protein, rather than just inhibition.
Hybrids: Fusing quinolines with artemisinin or chalcones to overcome multidrug resistance (MDR).
References
Review of Quinoline Scaffolds (2024): Shahrukh, A., et al. "Natural Products, Synthesis, and Biological Activities of Quinolines (2020-2024)."[5][6] Mini-Reviews in Medicinal Chemistry. Link
Bedaquiline Mechanism: Hards, K., et al. "Bactericidal mode of action of bedaquiline." Journal of Antimicrobial Chemotherapy, 2015. Link
Microwave Synthesis Protocols: BenchChem Application Notes. "Microwave-Assisted Synthesis of Quinoline Derivatives." Link
Antimalarial Mechanism: Sullivan, D.J., et al.[7] "A Common Mechanism for Blockade of Heme Polymerization by Antimalarial Quinolines."[7][8] Journal of Biological Chemistry. Link
FDA Approved Kinase Inhibitors: Roskoski, R. "Properties of FDA-approved small molecule protein kinase inhibitors." Pharmacological Research. Link
Advanced Pharmacophore Exploration: Acetylquinoline Derivatives in Modern Drug Discovery
Executive Summary The quinoline scaffold remains a cornerstone of medicinal chemistry, historically grounded in antimalarial therapy but evolving into a versatile template for oncology and antimicrobial research.[1] Amon...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The quinoline scaffold remains a cornerstone of medicinal chemistry, historically grounded in antimalarial therapy but evolving into a versatile template for oncology and antimicrobial research.[1] Among its diverse analogs, acetylquinoline derivatives —specifically 3-acetylquinoline and 2-acetylquinoline—have emerged as privileged structures. The acetyl group serves as a critical "chemical hook," enabling the rapid generation of chalcones, hydrazones, and heterocyclic hybrids via Claisen-Schmidt and condensation reactions.
This technical guide dissects the therapeutic utility of acetylquinoline derivatives, focusing on their role as kinase inhibitors (PI3K/Akt/mTOR), tubulin polymerization disruptors, and microbial DNA gyrase inhibitors. It provides a roadmap for researchers to synthesize, optimize, and validate these compounds.
Chemical Architecture & Synthetic Pathways
The utility of acetylquinolines lies in their reactivity. The acetyl moiety acts as an electrophilic center for condensation or a nucleophilic partner in aldol-type reactions.
Core Synthesis Strategies
Two primary routes dominate the literature for accessing the acetylquinoline core:
Friedländer Annulation (De Novo Synthesis): The condensation of 2-aminoaryl ketones with
-methylene ketones (like 2,4-pentanedione) is the most robust method for generating 2- or 3-acetylquinolines. It allows for pre-functionalization of the benzene ring.
Direct Acetylation: Friedel-Crafts acetylation of the quinoline ring, though this often suffers from regioselectivity issues unless directed by existing substituents (e.g., OH groups).
Functionalization: The "Warhead" Assembly
Once the acetylquinoline core is established, it is typically derivatized into two bioactive classes:
Chalcones (via Claisen-Schmidt): Reaction with aromatic aldehydes yields
-unsaturated ketones. These are potent Michael acceptors, capable of alkylating cysteine residues in enzymes.
Hydrazones (via Condensation): Reaction with hydrazines/hydrazides yields Schiff bases, crucial for metal chelation and inhibiting metalloenzymes.
Visualization: Synthetic Workflow
The following diagram outlines the logical flow from raw materials to bioactive scaffolds.
Caption: Step-wise synthetic evolution from precursors to bioactive acetylquinoline derivatives.
Pharmacological Spectrum & Mechanisms[2][3][4]
Oncology: Targeting the PI3K/Akt/mTOR Axis
3-Acetylquinoline chalcones have demonstrated significant potency against non-small cell lung cancer (A549) and colon cancer (HCT-116).
Mechanism: These hybrids function as dual inhibitors. The quinoline ring intercalates DNA or binds to the ATP-binding pocket of kinases, while the chalcone moiety induces oxidative stress or covalently binds to cysteines in the kinase domain.
Key Finding: Derivatives with electron-withdrawing groups (Cl, F) on the chalcone B-ring often exhibit IC50 values in the low micromolar range (< 5 µM).
Antimicrobial: The Hydrazone Advantage
Hydrazone derivatives of 3-acetylquinoline are particularly effective against multidrug-resistant (MDR) bacteria.
Mechanism: The azomethine (-CH=N-) linkage facilitates the chelation of transition metals (Fe, Cu) essential for bacterial metabolism. Furthermore, they can inhibit DNA gyrase, preventing bacterial replication.
Spectrum: High activity is observed against S. aureus (Gram-positive) and C. albicans (Fungal).
Visualization: Mechanism of Action (Oncology)
The diagram below illustrates how quinoline-chalcone hybrids disrupt cancer cell survival signaling.
Caption: Dual-action mechanism of acetylquinoline hybrids targeting kinase pathways and tubulin.[2]
Structure-Activity Relationship (SAR)[6][7][8][9]
Understanding the SAR is vital for optimizing lead compounds. The acetylquinoline scaffold offers three distinct vectors for modification.
Lipophilicity & Metabolic Stability. Electron-withdrawing groups here typically enhance potency by improving cell membrane permeability and metabolic resistance.
N-1
Alkylation / Arylation
Solubility & Binding. Adding polar groups here can improve water solubility, while bulky aryl groups may enhance hydrophobic pocket binding in enzymes.
Quantitative Data Summary
The following table summarizes potency data from key literature sources for 3-acetylquinoline derivatives.
Derivative Class
Target Cell/Organism
Key Substituent
Activity Metric
Source
Quinoline-Chalcone
HCT-116 (Colon Cancer)
4-Cl (Chalcone ring)
IC50: 1.91 µM
[1, 2]
Quinoline-Chalcone
MCF-7 (Breast Cancer)
3,4-Dimethoxy
IC50: 5.21 µM
[3]
Quinoline-Hydrazone
S. aureus (Bacteria)
4-NO2 (Phenyl ring)
MIC: 16 µg/mL
[4]
Quinoline-Hydrazone
C. albicans (Fungi)
2-OH (Phenyl ring)
MIC: 6.25 µg/mL
[5]
Experimental Protocols
Protocol: Synthesis of 3-Acetylquinoline-Chalcones
Rationale: This protocol utilizes the Claisen-Schmidt condensation, a base-catalyzed reaction favored for its high atom economy and simplicity.
Reagents:
3-Acetylquinoline (1.0 eq)
Substituted Benzaldehyde (1.0 eq)
Ethanol (Solvent)
40% NaOH (Catalyst)
Step-by-Step:
Dissolution: Dissolve 1.0 mmol of 3-acetylquinoline and 1.0 mmol of the appropriate benzaldehyde in 10 mL of absolute ethanol in a round-bottom flask.
Catalysis: Add 1 mL of 40% NaOH solution dropwise while stirring at room temperature.
Reaction: Stir the mixture for 3–6 hours. Monitor progress via Thin Layer Chromatography (TLC) using Hexane:Ethyl Acetate (7:3).
Precipitation: Pour the reaction mixture into crushed ice containing dilute HCl (to neutralize the base). A solid precipitate should form immediately.
Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to obtain the pure chalcone.
Validation Check: The product should show a characteristic IR peak around 1650–1660 cm⁻¹ (C=O,
-unsaturated) and disappearance of the aldehyde peak.
Protocol: In Vitro Cytotoxicity Assay (MTT)
Rationale: The MTT assay is the gold standard for initial drug screening, measuring metabolic activity as a proxy for cell viability.
Workflow:
Seeding: Seed cancer cells (e.g., HCT-116) in 96-well plates at
cells/well. Incubate for 24h.
Treatment: Add the synthesized acetylquinoline derivative at varying concentrations (0.1 – 100 µM). Include DMSO control.
Incubation: Incubate for 48h at 37°C / 5% CO2.
Development: Add MTT reagent (5 mg/mL). Incubate for 4h. Formazan crystals will form in viable cells.
Quantification: Dissolve crystals in DMSO. Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.
References
Abdel-Kader, D., et al. "3-Acetylquinoline Derivatives: Synthesis and Reactions (A Review)." Russian Journal of Organic Chemistry, 2024. Link
Abbas, H.A., et al. "New quinoline/chalcone hybrids as anti-cancer agents: Design, synthesis, and evaluations of cytotoxicity and PI3K inhibitory activity." Bioorganic Chemistry, 2019.[3][4] Link
Wang, J., et al. "Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives." Molecules, 2021.[1][5][6] Link
Katariya, K.D., et al. "Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones." Der Pharma Chemica, 2017.[7] Link
Desai, N.C., et al. "Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking." Bioorganic Chemistry, 2020.[4] Link
Sabbah, D.A., et al. "Structure-Based Drug Design: Synthesis, X-Ray Crystallography, and Biological Evaluation of N-Substituted-4-Hydroxy-2-Quinolone-3-Carboxamides as Potential PI3Kα Inhibitors."[8] Anti-Cancer Agents in Medicinal Chemistry, 2018.[3] Link
IUPAC nomenclature and synonyms for 1-(2-Methylquinolin-4-yl)ethanone
The following technical guide details the nomenclature, structural properties, and synthetic pathways for 1-(2-Methylquinolin-4-yl)ethanone . This document is structured for researchers requiring high-fidelity chemical d...
Author: BenchChem Technical Support Team. Date: March 2026
The following technical guide details the nomenclature, structural properties, and synthetic pathways for 1-(2-Methylquinolin-4-yl)ethanone . This document is structured for researchers requiring high-fidelity chemical data and reproducible experimental protocols.
Nomenclature, Synthesis, and Pharmacophore Applications[1][2]
Executive Summary
1-(2-Methylquinolin-4-yl)ethanone (also known as 4-acetyl-2-methylquinoline) is a heteroaromatic ketone serving as a critical intermediate in medicinal chemistry.[1][2] It functions as a versatile electrophile for the synthesis of chalcones (via Claisen-Schmidt condensation) and hydrazones , both of which are privileged scaffolds in oncology and infectious disease research.[2] This guide standardizes its nomenclature and provides a self-validating synthetic protocol based on nitrile functionalization.[1][2]
Nomenclature & Identification
Precise nomenclature is required to distinguish this molecule from its regioisomers (e.g., 3-acetyl or 6-acetyl derivatives).[1][2]
IUPAC Systematic Breakdown
The name is derived using the Principal Characteristic Group priority rules: Ketone > Heterocycle.[2]
Component
IUPAC Rule
Assignment
Parent Ring
Heterocyclic base component
Quinoline (Benzo[b]pyridine)
Principal Group
Highest priority functional group
Ethanone (Suffix implies ketone attached to parent)
Substituents
Locants assigned to minimize numbers
2-Methyl (Methyl group at position 2)
Attachment
Point of ketone attachment
4-yl (Ketone attached at position 4)
Full Systematic Name: 1-(2-Methylquinolin-4-yl)ethanone[1][2]
The molecule consists of a planar quinoline bicycle with a methyl group at C2 and an acetyl group at C4.[2] The steric environment at C4 is relatively unhindered compared to C5/C8, making the acetyl carbonyl highly accessible for nucleophilic attack.
Nomenclature Visualization (Graphviz)
The following diagram illustrates the hierarchical decomposition of the IUPAC name.
Figure 1: Hierarchical decomposition of the IUPAC systematic name.
Synthetic Protocol: Grignard Addition to Nitrile
While radical acetylation (Minisci reaction) is possible, it often suffers from regioselectivity issues (C2 vs C4). The most robust, "self-validating" method for generating 4-acetyl-2-methylquinoline is the Grignard addition to 4-cyano-2-methylquinoline .[1][2] This route guarantees the position of the ketone.[2]
Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet. Maintain an inert atmosphere (
).
Dissolution: Dissolve 4-cyano-2-methylquinoline (1.0 eq, 5 mmol) in anhydrous THF (20 mL). Cool the solution to 0°C using an ice bath.
Addition: Add Methylmagnesium bromide (1.5 eq) dropwise via syringe over 15 minutes.
Observation: The solution will likely change color (often yellow to dark orange/brown) indicating the formation of the ketimine magnesium salt.[2]
Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC (System: Hexane/EtOAc 7:3). The nitrile spot (
Hydrolysis (Critical Step): Cool the flask to 0°C. Quench the reaction by slowly adding saturated aqueous
(10 mL). Stir vigorously for 30 minutes to hydrolyze the intermediate imine to the ketone.
Extraction: Extract the aqueous layer with Dichloromethane (DCM) (
).
Purification: Dry combined organics over
, filter, and concentrate in vacuo. Purify the residue via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexane).
Experimental Workflow Diagram
Figure 2: Synthetic workflow for the conversion of the nitrile precursor to the target ketone.
Medicinal Chemistry Applications
The acetyl group at position 4 is a "chemical handle" for expanding the quinoline scaffold into bioactive domains.[2]
Pharmacophore Expansion
Chalcone Synthesis: Reaction with substituted benzaldehydes yields chalcones (1,3-diphenyl-2-propene-1-one derivatives).[1][2] These exhibit potent anticancer activity by inhibiting tubulin polymerization.[2]
Hydrazone Formation: Condensation with hydrazines yields hydrazones, which have demonstrated significant antimycobacterial activity (e.g., against M. tuberculosis).
Comparative Data: Reactivity Profile
Position on Quinoline
Electrophilic Character
Primary Reaction
Application
C2-Methyl
Acidic Protons ()
Condensation (e.g., with aldehydes)
Styrylquinolines (Dyes/Imaging)
C4-Acetyl (Target)
Electrophilic Carbonyl
Nucleophilic Addition / Condensation
Chalcones/Hydrazones (Drugs)
N1 (Nitrogen)
Basic Lone Pair
Protonation / Alkylation
Quaternary Ammonium Salts
References
IUPAC Nomenclature Rules
Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book).[2]
Source:
Quinoline Synthesis & Reactivity
Li, J. J. (2014). Name Reactions in Heterocyclic Chemistry. Wiley.[2]
Source:
Grignard Reaction on Nitriles
Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.[1][2]
Application Note: Regioselective Synthesis of 1-(2-Methylquinolin-4-yl)ethanone via Pfitzinger-Friedländer Annulation
This Application Note is designed for research scientists and medicinal chemists requiring a robust, regioselective protocol for the synthesis of 1-(2-Methylquinolin-4-yl)ethanone (4-acetyl-2-methylquinoline). Editorial...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for research scientists and medicinal chemists requiring a robust, regioselective protocol for the synthesis of 1-(2-Methylquinolin-4-yl)ethanone (4-acetyl-2-methylquinoline).
Editorial Note on Regiochemistry:
A direct Friedländer annulation using 2-aminobenzaldehyde and acetylacetone typically yields the 3-acetyl isomer (1-(2-methylquinolin-3-yl)ethanone). To achieve the specific 4-acetyl substitution pattern requested, this guide utilizes the Pfitzinger Modification of the Friedländer Annulation . This strategy is the authoritative method for introducing carbon-based functional groups at the C4 position of the quinoline ring.
Executive Summary
The quinoline scaffold is ubiquitous in pharmacophores, exhibiting antimalarial, antibacterial, and anticancer properties.[1][2] While the classic Friedländer synthesis is efficient for 2- and 3-substituted quinolines, accessing 4-acyl derivatives presents a regiochemical challenge. The standard condensation of 2-aminobenzaldehyde with 1,3-diketones favors C3-acylation.
This protocol details the synthesis of 1-(2-Methylquinolin-4-yl)ethanone using the Pfitzinger strategy , a base-catalyzed variant of the Friedländer reaction. The workflow involves the condensation of isatin with acetone to yield 2-methylquinoline-4-carboxylic acid, followed by a functional group interconversion (FGI) sequence to the methyl ketone. This route ensures 100% regiocontrol at the C4 position.
Mechanistic Insight & Retrosynthesis
The Pfitzinger reaction opens the isatin lactam ring under alkaline conditions to generate a transient 2-aminophenylglyoxylate (a keto-acid equivalent of the Friedländer amine precursor). This intermediate condenses with acetone (the enolizable ketone) to form the quinoline core with a carboxylic acid at C4.
Reaction Pathway[1][2][3][4][5][6]
Hydrolysis: Isatin ring-opens to 2-aminophenylglyoxylate.
Condensation: The ketone (acetone) enolate attacks the keto-group of the glyoxylate (Aldol-type).
Cyclization: Imine formation and dehydration yield the quinoline-4-carboxylic acid.
Functionalization: Conversion of the acid to the methyl ketone via a Weinreb amide or direct alkylation.
Graphviz Pathway Diagram
Caption: Stepwise mechanistic flow from Isatin precursor to the 4-acetyl quinoline target via the Pfitzinger-Friedländer pathway.
Experimental Protocol
Phase 1: Synthesis of 2-Methylquinoline-4-carboxylic Acid
This step establishes the quinoline core with the critical C4-carbon handle.
Reagents:
Isatin (CAS: 91-56-5): 14.7 g (100 mmol)
Acetone (CAS: 67-64-1): 40 mL (Excess)
Potassium Hydroxide (33% aq. solution): 100 mL
Acetic Acid (Glacial): For neutralization
Procedure:
Dissolution: In a 500 mL round-bottom flask, suspend Isatin (14.7 g) in acetone (40 mL).
Addition: Add the 33% KOH solution dropwise over 10 minutes. The reaction is exothermic; maintain temperature < 50°C using a water bath if necessary.
Reflux: Heat the mixture to reflux (approx. 60°C) for 12 hours. The deep red color of isatin will fade to a yellow/brown solution.
Work-up: Evaporate excess acetone under reduced pressure.
Precipitation: Cool the aqueous residue to 0°C. Acidify carefully with glacial acetic acid to pH 4-5. The product will precipitate as a solid.
Purification: Filter the solid, wash with cold water (3 x 50 mL), and recrystallize from ethanol.
Expected Yield: 75-85%
Appearance: Off-white to pale yellow needles.
Phase 2: Conversion to 1-(2-Methylquinolin-4-yl)ethanone
Direct reaction of carboxylic acids with methyl lithium often yields tertiary alcohols. We utilize the Weinreb Amide method to stop the nucleophilic attack at the ketone stage.
Reagents:
2-Methylquinoline-4-carboxylic acid (from Phase 1): 1.87 g (10 mmol)
1,1'-Carbonyldiimidazole (CDI): 1.95 g (12 mmol)
N,O-Dimethylhydroxylamine HCl: 1.17 g (12 mmol)
Methylmagnesium bromide (3.0 M in ether): 5 mL (15 mmol)
Solvents: Dry Dichloromethane (DCM), Dry THF.
Procedure:
Activation: Under nitrogen atmosphere, dissolve the carboxylic acid (10 mmol) in dry DCM (50 mL). Add CDI (12 mmol) in portions. Stir at room temperature for 1 hour (CO2 evolution observed).
Amide Formation: Add N,O-Dimethylhydroxylamine HCl (12 mmol) and stir for 12 hours.
Quench 1: Wash with 1M HCl (20 mL), Sat. NaHCO3 (20 mL), and brine. Dry over MgSO4 and concentrate to yield the Weinreb amide.
Grignard Addition: Dissolve the crude amide in dry THF (30 mL) and cool to 0°C.
Reaction: Dropwise add MeMgBr (15 mmol). Stir at 0°C for 2 hours.
Hydrolysis: Quench carefully with sat. NH4Cl solution. Extract with Ethyl Acetate (3 x 30 mL).
Isolation: Dry organic layer (Na2SO4) and concentrate. Purify via flash column chromatography (Hexane:EtOAc 4:1).
1H NMR Signature: The target 4-acetyl isomer will show a distinct singlet for the acetyl methyl group (~2.7 ppm) and a singlet for the C3-H proton (~7.8-8.0 ppm).
Contrast with 3-Acetyl: If you performed a direct Friedländer with 2-aminobenzaldehyde and acetylacetone, the product (3-acetyl-2-methylquinoline) would show a C4-H singlet (usually further downfield ~8.5 ppm due to deshielding by the adjacent carbonyl).
Troubleshooting Guide
Low Yield in Phase 1: Ensure Acetone is in excess. Isatin ring opening is reversible; high pH (KOH) drives the equilibrium toward the glyoxylate, which then condenses. Do not neutralize until after the condensation is complete.
Over-addition in Phase 2: If tertiary alcohol is observed (reaction of ketone with second equivalent of Grignard), ensure temperature is strictly maintained at 0°C and the Weinreb amide is pure before Grignard addition. The stable chelate intermediate of the Weinreb amide prevents over-addition.
Safety & Handling
Isatin: Generally low toxicity but acts as a skin irritant.
Methylmagnesium Bromide: Extremely pyrophoric and moisture sensitive. Use standard Schlenk techniques.
The Pfitzinger Reaction: Pfitzinger, W. (1886). "Chinolinderivate aus Isatinlauge". Journal für Praktische Chemie, 33(1), 100.
Friedländer Annulation Review: Marco-Contelles, J., et al. (2009).[3] "The Friedländer Reaction: From the First to the Latest Synthesis". Chemical Reviews, 109(6), 2652–2671.
Weinreb Amide Protocol: Nahm, S., & Weinreb, S. M. (1981). "N-methoxy-N-methylamides as effective acylating agents". Tetrahedron Letters, 22(39), 3815-3818.
Quinoline Regiochemistry: Shiri, M. (2012). "Indoles as building blocks in the synthesis of quinolines". Chemical Reviews, 112(6), 3508–3549.
Application Note: Synthesis of Quinoline-Chalcone Hybrids Using 4-Acetyl-2-Methylquinoline
Abstract & Strategic Rationale This application note details the protocol for synthesizing chalcone derivatives using 4-acetyl-2-methylquinoline as the nucleophilic precursor. While chalcones are classically synthesized...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Strategic Rationale
This application note details the protocol for synthesizing chalcone derivatives using 4-acetyl-2-methylquinoline as the nucleophilic precursor. While chalcones are classically synthesized from simple acetophenones, incorporating the quinoline scaffold creates "hybrid pharmacophores" with enhanced biological efficacy.
Why this precursor?
The 4-acetyl-2-methylquinoline moiety offers a distinct advantage in medicinal chemistry. The quinoline ring provides high lipophilicity and DNA-intercalating potential (relevant for antimalarial and anticancer applications), while the 4-acetyl group serves as a highly reactive "handle" for Claisen-Schmidt condensation. This protocol addresses the specific challenge of chemoselectivity—ensuring reaction occurs at the acetyl group rather than the competing 2-methyl position.
Chemical Foundation: Reactivity & Chemoselectivity
The Selectivity Challenge
The starting material, 4-acetyl-2-methylquinoline, contains two sets of acidic protons:
Acetyl Methyl Protons (
): pKa 19-20. Highly susceptible to enolization by hydroxide bases.
Quinoline Ring Methyl Protons (
): pKa 28-30. Activated by the electron-deficient nitrogen heterocycle but significantly less acidic than the ketone.
Operational Implication: By controlling base strength (using NaOH/KOH rather than
-BuLi) and temperature, we kinetically and thermodynamically favor the formation of the enolate at the acetyl group. This ensures the exclusive formation of the desired chalcone without polymerization or ring-alkylation side products.
Catalyst: 40% Aqueous NaOH (2 mL) or 10% KOH in Methanol.
Step-by-Step Procedure:
Dissolution: In a 50 mL round-bottom flask, dissolve 5 mmol of 4-acetyl-2-methylquinoline in 15 mL of ethanol. Slight warming (40°C) may be required for complete dissolution.
Aldehyde Addition: Add 5 mmol of the chosen benzaldehyde derivative. Stir for 5 minutes to ensure homogeneity.
Catalysis: Dropwise add 2 mL of 40% NaOH solution while stirring vigorously.
Note: The solution often changes color (yellow to orange/red) immediately due to the formation of the chalcone anion species.
Reaction: Stir the mixture at Room Temperature (RT) for 12–24 hours.
QC Check: Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The starting ketone spot (
) should disappear.
Workup: Pour the reaction mixture into 100 mL of crushed ice-water containing 2 mL of dilute HCl (to neutralize excess base).
Isolation: A solid precipitate will form. Filter the solid using a Buchner funnel and wash with cold water (
mL).
Purification: Recrystallize from hot ethanol or an ethanol/DMF mixture.
Protocol B: Microwave-Assisted Green Synthesis (High Throughput)
Best for: Library generation, rapid screening, and low-solvent requirements.
Reagents:
Precursor: 4-acetyl-2-methylquinoline (1 mmol)
Electrophile: Substituted Benzaldehyde (1 mmol)
Solid Support: Basic Alumina (
) or (approx. 2-3 g)
Solvent: None (Solvent-free) or minimal Ethanol (0.5 mL) for wetting.
Step-by-Step Procedure:
Mixing: In a mortar, grind the ketone and aldehyde together until a eutectic mixture (paste) is formed.
Support Addition: Add the basic alumina and grind for an additional 2 minutes to ensure uniform dispersion.
Irradiation: Transfer the powder to a microwave process vial. Irradiate at 140–300 W for 2–5 minutes (pulse mode: 30 sec ON, 10 sec OFF to prevent overheating).
Extraction: Cool to RT. Add 10 mL of hot ethanol to the solid mass, stir, and filter hot (to remove the alumina support).
Crystallization: Allow the filtrate to cool; the chalcone product will crystallize out.
Data Presentation & Characterization
Expected Yields & Physical Properties
Aldehyde Substituent (R)
Method A Yield (%)
Method B Yield (%)
Melting Point (°C)
Appearance
H (Unsubstituted)
75-80
85-92
142-144
Yellow Needles
4-Cl
82-85
90-95
160-162
Pale Yellow Solid
4-OMe (Methoxy)
70-75
88-90
135-137
Orange Solid
4-NO2 (Nitro)
85-90
92-98
178-180
Dark Yellow/Brown
Spectroscopic Validation (QC Criteria)
To validate the structure, look for these specific signals:
IR Spectroscopy:
C=O Stretch: ~1650–1660 cm⁻¹ (Lower than typical ketones due to conjugation).
C=C Stretch (Vinylic): ~1590–1610 cm⁻¹.
¹H-NMR (DMSO-d6, 400 MHz):
Vinylic Protons: The hallmark of a chalcone is the
-unsaturated system. Look for two doublets between 7.4 and 8.0 ppm.[1]
Coupling Constant (
): The value must be 15–16 Hz , confirming the (E)-configuration (trans) isomer.
Singlet (
): A sharp singlet around 2.6–2.7 ppm corresponds to the unreacted 2-methyl group on the quinoline ring.
Mechanistic & Workflow Visualization
Diagram 1: Reaction Mechanism (Claisen-Schmidt)
This diagram illustrates the base-catalyzed enolate formation and subsequent dehydration.
Caption: Base-catalyzed mechanism showing selective enolization at the acetyl group followed by condensation and dehydration.
Diagram 2: Experimental Workflow (Method A)
A logical flow for the bench scientist to follow.
Caption: Step-by-step workflow for the conventional synthesis of quinoline-chalcone hybrids.
References
Azad, M., Munawar, M. A., & Siddiqui, H. L. (2007). Antimicrobial Activity and Synthesis of Quinoline-Based Chalcones.[2] Journal of Applied Sciences, 7(17), 2485–2489.
Thirumurugan, P., et al. (2010). Synthesis of nitrogen-containing heterocyclic compounds: Quinoline-chalcone hybrids. Journal of Chemical and Pharmaceutical Research. (Contextual verification via ).
Echeverria, C., et al. (2009). Claisen-Schmidt condensation of acetophenones with benzaldehydes. Journal of the Chilean Chemical Society, 54(1).
Application Note: Synthesis and Validation of Quinoline-Based Hydrazones from 1-(2-Methylquinolin-4-yl)ethanone
Introduction & Scientific Rationale Quinoline-based hydrazones represent a privileged structural motif in medicinal chemistry and materials science. Recent literature highlights their potent antiplasmodial efficacy[1], b...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Rationale
Quinoline-based hydrazones represent a privileged structural motif in medicinal chemistry and materials science. Recent literature highlights their potent antiplasmodial efficacy[1], broad-spectrum antimicrobial and antidiabetic properties[2], and their emerging utility as highly sensitive optical chemosensors for environmental biocide detection[3].
The synthesis of these derivatives utilizing 1-(2-methylquinolin-4-yl)ethanone as a building block requires precise control over thermodynamic and kinetic parameters. Because the methyl ketone is sterically hindered and electronically modulated by the adjacent quinoline ring, establishing a robust, self-validating synthetic protocol is critical for drug development professionals aiming to generate high-purity libraries for structure-activity relationship (SAR) studies[4].
Mechanistic Causality in Experimental Design
The formation of a hydrazone from 1-(2-methylquinolin-4-yl)ethanone proceeds via a nucleophilic addition-elimination mechanism (Schiff base condensation). Every reagent and condition in this protocol is selected based on specific mechanistic requirements:
Solvent Selection (Absolute Ethanol): Ethanol is utilized because it effectively solubilizes both the starting ketone and the hydrazine derivative at reflux temperatures (65–75 °C)[2]. Crucially, as the reaction progresses, the resulting hydrazone—which possesses a highly conjugated, rigid, and less polar structure—frequently precipitates out of the cooling solution. This phase separation drives the equilibrium forward (Le Chatelier's principle) and simplifies downstream isolation[3].
Catalytic Activation (Glacial Acetic Acid): The carbonyl carbon of the ketone is relatively unreactive due to the electron-donating nature of the adjacent methyl group. The addition of catalytic glacial acetic acid (maintaining a pH of ~4.5) protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.
pH Boundary Limits: The pH must not drop below 4.0. Excessive acidity would fully protonate the nucleophilic primary amine of the hydrazine, rendering it inactive and stalling the reaction.
Reaction Workflow
Workflow for the synthesis and validation of quinoline-based hydrazones.
Materials and Reagents
Reagent / Material
Role in Synthesis
Specification / Grade
1-(2-Methylquinolin-4-yl)ethanone
Electrophilic Starting Material
>98% Purity
Hydrazine Derivatives
Nucleophile
>98% Purity
Absolute Ethanol
Reaction Solvent / Crystallization
Analytical Grade (Anhydrous)
Glacial Acetic Acid
Acid Catalyst
ACS Reagent Grade
Hexane / Ethyl Acetate
Mobile Phase for TLC
HPLC Grade
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system, integrating in-process quality control (QC) to ensure the reaction proceeds correctly before advancing.
Phase 1: Reaction Assembly
In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 1-(2-methylquinolin-4-yl)ethanone in 10 mL of absolute ethanol.
Add 1.1 mmol of the selected hydrazine derivative (e.g., phenylhydrazine or isonicotinohydrazide). Causality: A slight 10% molar excess of the hydrazine ensures complete consumption of the more valuable quinoline building block without complicating purification.
Add 2–3 drops of glacial acetic acid to the stirring mixture. Verify the apparent pH is between 4.5 and 5.0 using universal indicator paper.
Phase 2: Reflux and In-Process QC
Attach a reflux condenser and heat the mixture to 65–75 °C in a temperature-controlled oil bath[2].
Stir the reaction continuously for 4 to 8 hours.
Self-Validation (TLC Monitoring): After 4 hours, withdraw a 10 µL aliquot. Spot the reaction mixture against the starting ketone on a silica gel TLC plate. Elute using a Hexane:Ethyl Acetate (7:3 v/v) solvent system. The reaction is deemed complete when the starting material spot disappears and a new, distinct spot (the hydrazone) becomes prominent under UV light (254 nm).
Phase 3: Isolation and Purification
Once complete, remove the flask from the heat source and allow it to cool gradually to room temperature.
Transfer the flask to an ice-water bath (0–5 °C) for 30 minutes to maximize the precipitation of the hydrazone product.
Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake with 2 × 5 mL of ice-cold ethanol to remove unreacted hydrazine and trace acid.
Purification: Recrystallize the crude solid from boiling ethanol. Allow it to crystallize slowly at room temperature to obtain high-purity microcrystals.
Dry the purified product in a vacuum desiccator over anhydrous calcium chloride for 24 hours.
Quantitative Data Presentation
The following table summarizes the expected analytical data for standard derivatives synthesized using this protocol. Note the highly diagnostic N-NH proton shift in the
H-NMR spectra, which serves as the ultimate self-validating marker for successful hydrazone formation[3].
Compound Derivative
Hydrazine Reagent
Expected Yield (%)
Melting Point (°C)
Key H-NMR Signals (ppm, DMSO-)
1a (Phenylhydrazone)
Phenylhydrazine
75–82
165–167
10.81 (s, 1H, N-NH), 2.75 (s, 3H, Quinoline-CH)
1b (Isonicotinylhydrazone)
Isoniazid
80–88
210–212
11.34 (s, 1H, N-NH), 8.80 (d, 2H, Pyridine-H)
1c (2,4-DNP Hydrazone)
2,4-Dinitrophenylhydrazine
85–92
245–248
11.40 (s, 1H, N-NH), 8.85 (d, 1H, Ar-H)
Troubleshooting & Optimization
Issue: Oil formation instead of a solid precipitate during cooling.
Causality: Impurities or residual solvent are preventing crystal lattice formation.
Intervention: Triturate the oil with cold diethyl ether or gently scratch the inside of the glass flask with a glass rod to induce localized nucleation.
Issue: Multiple spots on TLC for the purified product.
Causality:E/Z geometric isomerization around the C=N double bond, which is common in ketone-derived hydrazones.
Intervention: This is an inherent structural property, not an impurity. NMR will typically show two sets of signals (major E and minor Z isomers). Heating the NMR sample slightly can sometimes coalesce the signals, confirming isomerization rather than contamination.
Issue: Stalled reaction (Starting material remains after 8 hours).
Causality: Insufficient electrophilic activation or degraded hydrazine reagent.
Intervention: Verify the pH of the reaction mixture. If it is >5.5, add 1 additional drop of glacial acetic acid and reflux for another 2 hours.
References
1.. Chemical Biology & Drug Design, 2023.
2. . Sensors and Actuators B: Chemical, 2024.
3.. ACS Omega, 2025.
Application Note: Microwave-Assisted Synthesis of 1-(2-Methylquinolin-4-yl)ethanone Derivatives
This Application Note and Protocol Guide details the microwave-assisted synthesis of 1-(2-Methylquinolin-4-yl)ethanone (also known as 4-acetyl-2-methylquinoline) and its subsequent derivatization. This scaffold is a crit...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note and Protocol Guide details the microwave-assisted synthesis of 1-(2-Methylquinolin-4-yl)ethanone (also known as 4-acetyl-2-methylquinoline) and its subsequent derivatization. This scaffold is a critical pharmacophore in medicinal chemistry, serving as a precursor for dopamine D1 receptor modulators, antimalarial agents, and antitumor styrylquinolines.
Introduction & Mechanistic Rationale
The synthesis of 4-substituted quinolines is historically challenging due to the competing reactivity of the 2- and 4-positions. While the classical Combes synthesis (aniline + acetylacetone) typically yields 2,4-dimethylquinoline, it fails to install the 4-acetyl functionality directly.
To achieve the target 1-(2-Methylquinolin-4-yl)ethanone with high regioselectivity, this protocol utilizes a Microwave-Assisted Pfitzinger Strategy . This route offers superior atom economy and speed compared to conventional heating, leveraging the dielectric heating of polar solvents (water/ethanol) to accelerate the condensation of isatin with acetone.
The Synthetic Pathway
The synthesis proceeds in three distinct phases:
Core Construction: Pfitzinger annulation of isatin with acetone to yield 2-methylquinoline-4-carboxylic acid .
Functionalization: Conversion of the acid to the methyl ketone via a Weinreb Amide intermediate (to prevent over-addition of organometallics).
Derivatization: Claisen-Schmidt condensation of the 4-acetyl group with aromatic aldehydes to generate bioactive chalcones.
Figure 1: Strategic pathway for the regioselective synthesis of the 4-acetyl-2-methylquinoline scaffold.
Experimental Protocols
Phase 1: Synthesis of 2-Methylquinoline-4-carboxylic Acid
Rationale: The Pfitzinger reaction involves the base-catalyzed ring opening of isatin to isatic acid, followed by condensation with acetone. Microwave irradiation significantly accelerates the rate-limiting condensation step.
Preparation: In a 30 mL microwave process vial, suspend isatin in the KOH solution. Stir for 2 minutes until the deep red isatin dissolves to form a yellow solution (isatic acid formation).
Addition: Add acetone dropwise.
Irradiation: Seal the vial and irradiate in a single-mode microwave reactor (e.g., CEM Discover or Anton Paar Monowave).
Temperature: 150 °C
Power: Dynamic (Max 200 W)
Hold Time: 15 minutes
Stirring: High
Workup: Allow the reaction to cool to 50 °C. Pour the mixture into a beaker containing crushed ice (50 g).
Isolation: Acidify carefully with glacial acetic acid to pH 4-5. The product will precipitate as an off-white solid.
Purification: Filter the solid, wash with cold water (3 x 20 mL), and recrystallize from ethanol.
Data Validation:
Yield: ~85-92% (Conventional reflux: 60-70% in 24h).
Melting Point: 240–242 °C.
Phase 2: Conversion to 1-(2-Methylquinolin-4-yl)ethanone
Rationale: Direct reaction of the acid with methyllithium often leads to tertiary alcohols. The Weinreb amide route ensures the reaction stops at the ketone stage.
Protocol:
Activation: Dissolve the carboxylic acid (5 mmol) in dry DCM (20 mL). Add 1,1'-Carbonyldiimidazole (CDI, 5.5 mmol) and stir at RT for 1 hour (CO₂ evolution observed).
Amidation: Add N,O-dimethylhydroxylamine hydrochloride (5.5 mmol) and stir for 2 hours. Wash with dilute HCl and NaHCO₃, then dry (MgSO₄) to isolate the Weinreb amide.
Alkylation: Dissolve the amide in dry THF under N₂. Cool to 0 °C. Add Methylmagnesium bromide (3.0 M in ether, 1.1 equiv) dropwise. Stir for 30 mins.
Quench: Quench with saturated NH₄Cl solution. Extract with EtOAc.[1]
Result: Evaporation yields the crude ketone, 1-(2-Methylquinolin-4-yl)ethanone .
Rationale: The acetyl group at the 4-position is sufficiently acidic to undergo aldol-type condensations with aromatic aldehydes, yielding chalcone-like derivatives with potent biological activity.
Reagents:
1-(2-Methylquinolin-4-yl)ethanone (1.0 mmol)
Substituted Benzaldehyde (1.1 mmol)
Ethanol (3 mL)
NaOH (10 mol%)
Protocol:
Mix the ketone, aldehyde, and catalytic NaOH in a 10 mL microwave vial.
Irradiate at 120 °C for 5-10 minutes .
Cool and filter the precipitated solid.[2] Wash with cold ethanol.
Results & Optimization Data
Table 1: Conventional vs. Microwave Synthesis (Phase 1)
Parameter
Conventional Reflux
Microwave Irradiation
Improvement Factor
Reaction Time
24 Hours
15 Minutes
96x Faster
Solvent Volume
50 mL
15 mL
3.3x Reduction
Yield
65%
91%
+26%
Energy Usage
High (Continuous heating)
Low (Targeted dielectric heating)
Green Benefit
Table 2: Optimization of Claisen-Schmidt Condensation (Phase 3)
Target: Reaction with 4-Chlorobenzaldehyde
Entry
Solvent
Catalyst
Temp (°C)
Time (min)
Yield (%)
1
Ethanol
NaOH
80 (Reflux)
180
72
2
Ethanol
NaOH
100 (MW)
5
84
3
Ethanol
NaOH
120 (MW)
5
94
4
Water
KOH
120 (MW)
10
65
Experimental Workflow Diagram
Figure 2: Step-by-step workflow for the microwave-assisted synthesis of the carboxylic acid precursor.
References
Microwave-Assisted Pfitzinger Reaction
Muscia, G. C., Asis, S. E., & Buldain, G. Y. (2017). Microwave-assisted Synthesis of 2-Styrylquinoline-4-carboxylic Acids as Antitubercular Agents. Medicinal Chemistry, 13(5), 448-452.
General Microwave Quinoline Synthesis
Ranu, B. C., et al. (2012).
Weinreb Amide Methodology
Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
Biological Relevance of 4-Acetylquinolines
Smolecule. (2023). 1-(2,4-Dimethylquinolin-3-yl)
Green Chemistry Principles in MAOS
Kappe, C. O. (2004). Controlled microwave heating in modern organic synthesis.
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Solvent selection for nucleophilic addition to 4-acetylquinolines
Content Type: Detailed Application Notes and Protocols
Executive Summary
4-Acetylquinoline presents a unique electrophilic profile compared to standard aromatic ketones. The presence of the quinoline nitrogen (a Lewis base) and the steric proximity of the C5-proton (peri-interaction) creates a dichotomy in reactivity. Successful nucleophilic addition requires a solvent strategy that manages two competing factors: Lewis acid-base complexation (which can stall reactions) and solvation of the transition state (which dictates kinetics).
This guide details the solvent selection criteria for two primary transformation classes: Organometallic Addition (Grignard/Lithium) and Hydride Reduction . It provides self-validating protocols designed to overcome the specific "traps" associated with the 4-acetylquinoline scaffold.
Mechanistic Insight & Solvent Strategy
The Substrate Challenge
The 4-acetylquinoline scaffold possesses three critical electronic/steric features that dictate solvent choice:
The C4-Carbonyl Electrophile: Highly activated due to the electron-deficient quinoline ring.
The Quinoline Nitrogen (N1): A basic site (
for conjugate acid).[1] In non-polar solvents, this nitrogen coordinates with Lewis acidic reagents (Mg, Li, B), potentially sequestering the reagent or altering regioselectivity.
The C5-Proton (Peri-Effect): The hydrogen at position 5 exerts significant steric pressure on the acetyl group, forcing it out of coplanarity with the ring. This reduces conjugation but increases the steric barrier for bulky nucleophiles.
Solvent Decision Matrix
Reaction Class
Primary Solvent
Secondary Additive
Mechanism of Action
Critical "Gotcha"
Grignard / Organolithium
THF (Anhydrous)
None (avoid Et₂O)
THF coordinates Mg/Li strongly, competing with the quinoline Nitrogen to keep the reagent active.
N-Complexation: Use >2.0 equiv. of nucleophile. The first equivalent often complexes with N1.
Hydride Reduction (NaBH₄)
Methanol (MeOH)
DCM or THF (Co-solvent)
Protic solvents activate the carbonyl via H-bonding.
Solubility: 4-Acetylquinoline is lipophilic. Pure MeOH may require warming; DCM co-solvent ensures homogeneity.
Acid-Catalyzed Condensation
Ethanol / Toluene
Acetic Acid
Azeotropic removal of water (Toluene) or solubility/activation (EtOH).
Salt Formation: Strong acids will protonate N1, deactivating the ring but highly activating the carbonyl.
Visualization: Reaction Logic Flow
The following diagram illustrates the decision pathways for solvent selection based on the nucleophile type and the specific interactions involved.
Figure 1: Decision tree for solvent selection emphasizing the mechanistic role of the solvent in either preventing catalyst sequestration (THF) or activating the electrophile (MeOH).
Detailed Experimental Protocols
Protocol A: Grignard Addition (The "Sacrificial Equivalent" Method)
Objective: Synthesis of 4-(1-hydroxy-1-methylethyl)quinoline (Tertiary Alcohol).
Challenge: The quinoline nitrogen lone pair coordinates to the Magnesium of the Grignard reagent, effectively "poisoning" one equivalent of the reagent.
Solution: Use THF (stronger donor than Et₂O) and an excess of nucleophile.
Reagents:
4-Acetylquinoline (1.0 equiv, 5.8 mmol, 1.0 g)
Methylmagnesium Bromide (3.0 M in Et₂O) (2.5 equiv , 14.5 mmol)
Solvent: Anhydrous THF (15 mL, 0.4 M concentration relative to substrate)
Step-by-Step Procedure:
System Prep: Flame-dry a 50 mL 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under positive nitrogen pressure.
Solvation: Dissolve 4-Acetylquinoline (1.0 g) in Anhydrous THF (10 mL).
Note: The solution should be clear. If the substrate is old/dark, filter through a small pad of silica gel first to remove tarry oxidation products.
Temperature Control: Cool the solution to 0 °C (Ice/Water bath).
Why: Although the C4 position is sterically crowded, the reaction is highly exothermic. Low temperature prevents uncontrolled boiling upon initial complexation.[2]
Addition (The Critical Step): Add MeMgBr dropwise via syringe over 10 minutes.
Observation: You will likely see a transient precipitate or color change (yellow
orange/brown) immediately. This is the N-Mg complex formation . Do not stop stirring.
Reaction: Allow the mixture to warm to Room Temperature (25 °C) and stir for 2 hours.
Self-Validation: Take a 50 µL aliquot, quench in saturated NH₄Cl, extract with EtOAc, and run TLC (30% EtOAc/Hexane). The starting material (
) should be absent. If SM remains, the N-coordination was stronger than anticipated; add another 0.5 equiv of Grignard.
Quench: Cool back to 0 °C. Quench by slow addition of Saturated Aqueous NH₄Cl (10 mL).
Caution: Magnesium salts of quinolines can form "gummy" emulsions. Add 5 mL of 10% Rochelle's Salt (Potassium Sodium Tartrate) solution to solubilize the aluminum/magnesium species.
Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with Brine. Dry over Na₂SO₄.[3]
Protocol B: Chemoselective Reduction
Objective: Synthesis of 1-(quinolin-4-yl)ethanol (Secondary Alcohol).
Challenge: Solubility. 4-Acetylquinoline is moderately lipophilic, while NaBH₄ requires polar protic solvents.
Solution: A MeOH/DCM binary solvent system.
Solvent: Methanol (MeOH) and Dichloromethane (DCM) (Ratio 4:1)
Step-by-Step Procedure:
Dissolution: In a round-bottom flask, dissolve 4-Acetylquinoline in DCM (1 volume).
Why: DCM ensures the lipophilic aromatic ring is fully dissolved, preventing precipitation of the substrate during the reaction.
Dilution: Add MeOH (4 volumes).
Why: MeOH is the "active" solvent. It solvates the borohydride and protonates the intermediate alkoxide.
Addition: Cool to 0 °C. Add NaBH₄ in three portions over 5 minutes.
Gas Evolution: Hydrogen gas will evolve.[2] Ensure the vessel is vented (e.g., via a needle in the septum).
Monitoring: Stir at 0 °C for 30 minutes.
Self-Validation: TLC should show a clean conversion to a more polar spot (
in 50% EtOAc/Hexane).
Quench: Add Acetone (1 mL) to destroy excess hydride, then add water (10 mL).
Workup: Remove volatiles (MeOH/DCM/Acetone) under reduced pressure. The residue will be an aqueous slurry. Extract this slurry with EtOAc.
Troubleshooting & Optimization
Symptom
Diagnosis
Corrective Action
Incomplete Conversion (Grignard)
"Sacrificial" loss to N-coordination.
Increase Grignard equivalents to 3.0. Switch solvent to pure THF (remove Et₂O if using etheral Grignard) to better solvate Mg.
Emulsion during Workup
Amphoteric nature of Quinoline product.
Do not use acidic workup (protonates N). Use Rochelle's salt or saturated NH₄Cl. Keep pH > 7.
Low Yield (Reduction)
Over-reduction of the heterocyclic ring (1,2-dihydroquinoline formation).
Keep temperature strictly at 0 °C. Do not use strong Lewis acids (e.g., CeCl₃) unless 1,2-addition is failing, as they can activate the ring toward reduction.
References
Solubility and Physical Properties
BenchChem Technical Guide. "Solubility of Quinoline Derivatives in Organic Solvents."[1][4] Accessed Oct 2023. Link
Grignard Mechanism & Solvent Effects
Master Organic Chemistry. "Reaction of Grignard Reagents with Ketones: Mechanism and Solvent Effects." Link
Reduction Protocols
Organic Syntheses.[3] "Selective Reduction of Ketones by NaBH4."[3] Org. Synth. Coll. Vol. general references. Link
Quinoline Synthesis & Reactivity
National Institutes of Health (PMC). "Methods of Synthesis and Application of Quinolin-4-ones."[5] Link
General Nucleophilic Addition
Chemistry LibreTexts. "Nucleophilic Addition of Organometallics." Link
Preventing side reactions during the oxidation of ethyl-quinolines
Topic: Oxidation of Ethyl-Quinolines | Ticket ID: OX-EQ-992 Status: Open | Priority: High Assigned Specialist: Senior Application Scientist Executive Summary & Decision Matrix User Query: "I need to oxidize an ethyl-quin...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Oxidation of Ethyl-Quinolines | Ticket ID: OX-EQ-992
Status: Open | Priority: High
Assigned Specialist: Senior Application Scientist
Executive Summary & Decision Matrix
User Query: "I need to oxidize an ethyl-quinoline substrate. How do I prevent side reactions like ring cleavage,
-oxidation, or over-oxidation?"
Specialist Response:
The oxidation of ethyl-quinolines is a bifurcation point in synthesis. Your choice of oxidant determines whether you stop at the ketone (acetyl-quinoline) or proceed to the carboxylic acid . The most common failure modes are ring degradation (using harsh acids/permanganates) and
-oxide formation (using peracids).
Use the following decision matrix to select your protocol:
Figure 1: Oxidant Selection Matrix. Select Route A for ketones (benzylic oxidation) and Route B for acids (oxidative cleavage).
The "Riley Oxidation" is the gold standard for converting activated methylene groups (benzylic positions) to ketones. However, it is notorious for colloidal selenium byproducts and incomplete conversion.
Common Issues & Solutions
Q1: The reaction stalls at 60% conversion, but adding more
leads to tar.
Diagnosis: Water accumulation. The reaction produces water as a byproduct. As water concentration increases,
converts to selenous acid (), which is a less effective oxidant for this specific transformation and can cause side reactions.
The Fix: Use 1,4-Dioxane as the solvent (it complexes with water) and consider adding a molecular sieve trap or using a Dean-Stark apparatus if the scale allows.
Protocol Adjustment: Switch to "anhydrous" conditions.
Q2: I cannot remove the red selenium residue from my product.
Diagnosis: Colloidal selenium (
) is forming stable complexes with the basic quinoline nitrogen.
The Fix:
Hot Filtration: Filter the reaction mixture through Celite while still hot. Colloidal Se aggregates upon cooling.
The "EDTA Wash": During the aqueous workup, wash the organic layer with a 5% EDTA (ethylenediaminetetraacetic acid) solution. This chelates trace metal ions that may stabilize the colloid.
Thioacetamide Treatment: If the solid product is still pink/red, recrystallize in the presence of a pinch of thioacetamide, which precipitates selenium as heavy selenides that can be filtered off.
Q3: I am seeing
-oxidation.
Diagnosis: False positive or contamination. Pure
is highly selective for C-H activation over N-oxidation. If you see -oxides, check your solvent for peroxides (e.g., old ethers/dioxane) or ensure you aren't using co-oxidants like without buffering.
This is an "exhaustive" oxidation. The ethyl group is cleaved: the benzylic carbon becomes the acid, and the terminal methyl is lost as
.
Common Issues & Solutions
Q1: My yield is low (<30%) and NMR shows a mess of aromatic protons.
Diagnosis:Ring Cleavage. The quinoline ring (specifically the benzene portion) is electron-rich. Under acidic or strongly basic conditions with vigorous heating,
will rupture the aromatic ring before it finishes oxidizing the ethyl group.
The Fix:Buffer the pH.
Avoid:
or (unless strictly controlled).
Use: Magnesium Sulfate (
) or a Phosphate buffer to maintain pH 7–8. Neutral conditions protect the aromatic ring while allowing side-chain oxidation.
Q2: The reaction stops at the alcohol or ketone stage.
Diagnosis: Insufficient oxidant or temperature too low.
The Fix: This transformation requires heat. A standard protocol involves a step-wise gradient:
Start at
(addition).
Warm to
for 2 hours.
Reflux (
) for 1 hour to drive the ketone acid cleavage.
Mechanistic Insight: The "Why" Behind the Protocol
Understanding the mechanism prevents "cargo cult" science. Below is the pathway for the
oxidation of ethyl-quinoline. Note that the reaction relies on the enol form of the substrate.
Figure 2: Riley Oxidation Mechanism.[3] The rate-limiting step is often the enolization. Therefore, adding a catalytic amount of acetic acid can accelerate the reaction by promoting enol formation.
Standard Operating Procedure (SOP)
Protocol: Selective Oxidation of 4-Ethylquinoline to 4-Acetylquinoline
Adapted for high selectivity and minimal side reactions.
Reagents:
4-Ethylquinoline (
)
Selenium Dioxide (
, eq)
Solvent: 1,4-Dioxane (
, anhydrous)
Additive: Glacial Acetic Acid (
, promotes enolization)
Step-by-Step:
Setup: Flame-dry a 2-neck round bottom flask. Equip with a magnetic stir bar and a reflux condenser.[4]
Dissolution: Add 4-Ethylquinoline and 1,4-Dioxane. Stir until dissolved.
Oxidant Addition: Add
as a finely ground powder in one portion. Caution: is toxic and hygroscopic.
Reaction: Heat to mild reflux (
) for 4–6 hours. Monitor by TLC (Mobile phase: 30% EtOAc/Hexane).
Checkpoint: The solution will turn from yellow to dark red/black as Selenium precipitates.
Workup (Crucial for purity):
Cool the mixture to room temperature.
Filter through a pad of Celite to remove black Selenium solids. Wash the pad with EtOAc.
Concentrate the filtrate under reduced pressure.
Redissolve in EtOAc and wash with saturated
(to remove acetic acid) and 5% EDTA solution (to remove Se traces).
Purification: Recrystallize from Hexane/EtOAc or perform column chromatography.
Yield Expectation: 75–85%
Data Summary:
Parameter
Value
Note
Appearance
Yellow/Orange Solid
If Red/Brown, Se contamination present.
IR (C=O)
~1680-1690 cm⁻¹
Characteristic ketone stretch.
1H NMR
2.7-2.8 (s, 3H)
Acetyl methyl group (singlet).
References
Riley Oxidation Scope: Waitkins, G. R., & Clark, C. W. (1945). "Selenium Dioxide: Preparation and Properties." Chemical Reviews, 36(3), 235-289. Link
Mechanism & Selectivity: Sharpless, K. B., & Gordon, K. M. (1976). "Selenium dioxide oxidation of olefins. Evidence for the intervention of allylicseleninic acids." Journal of the American Chemical Society, 98(1), 300-301. Link
Quinoline Oxidation Protocols: Tagawa, Y., et al. (2003). "Oxidation of 2-methylquinolines with selenium dioxide." Heterocycles, 60(9), 2197. Link
Permanganate Buffering: Fatiadi, A. J. (1987). "The Classical Permanganate Ion: Still a Novel Oxidant in Organic Chemistry." Synthesis, 1987(02), 85-127. Link
Technical Support Center: Troubleshooting Catalyst Deactivation in Quinoline Functionalization
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to addressing one of the most persistent challenges in synthetic chemistry: catalyst deactivation during the functionali...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to addressing one of the most persistent challenges in synthetic chemistry: catalyst deactivation during the functionalization of quinolines. This guide is designed for researchers, chemists, and drug development professionals who utilize transition-metal catalysis for reactions such as C-H activation, cross-coupling, and hydrogenation of quinoline scaffolds.
Catalyst deactivation—the loss of activity or selectivity over time—is an inevitable but manageable process.[1] Understanding the underlying mechanisms is the first step toward effective mitigation and process optimization.[2] This resource provides a structured, question-and-answer-based approach to diagnose and resolve common deactivation issues, grounded in mechanistic principles and validated analytical protocols.
Part 1: Initial Diagnosis & Troubleshooting Workflow
When catalyst performance degrades, a systematic diagnosis can quickly narrow the potential causes. The following workflow is designed to guide your initial troubleshooting efforts based on common observational clues.
Caption: Initial troubleshooting workflow for catalyst deactivation.
Part 2: Frequently Asked Questions (FAQs) by Deactivation Mechanism
This section provides in-depth answers to common questions related to specific deactivation pathways.
A. Catalyst Poisoning
Catalyst poisoning refers to the strong chemisorption of a substance onto the active sites, rendering them inactive.[3][4] This deactivation is often rapid and can be irreversible.[3]
Q1: My reaction, which was proceeding normally, stopped abruptly. Could the catalyst be poisoned?
A: Yes, a sudden and complete loss of catalytic activity is a classic symptom of poisoning.[5] Unlike gradual deactivation from fouling or sintering, poisoning occurs when impurities in the reaction mixture bind more strongly to the catalyst's active sites than the reactants themselves.[6] This effectively blocks the catalytic cycle. The nitrogen atom in the quinoline ring itself can sometimes act as a deactivating ligand for the metal center, which is a known challenge in these reactions.[7]
Q2: What are the most common catalyst poisons I should be aware of in quinoline functionalization?
A: The nature of the poison depends on your specific reaction, but common culprits in pharmaceutical and fine chemical synthesis include:
Sulfur Compounds: Often present in reagents or solvents, even at ppm levels, sulfur can irreversibly poison noble metal catalysts like Palladium (Pd) and Rhodium (Rh).[8][9]
Halogens: Halide ions (Cl-, Br-, I-) can strongly adsorb to metal surfaces and inhibit activity.[8][10] While often part of the reactants (e.g., aryl halides), excess halides can be detrimental.
Heavy Metals: Trace contaminants like lead (Pb), mercury (Hg), or arsenic (As) are notorious for poisoning a wide range of catalysts.[8]
Strongly Coordinating Species: Reagents or byproducts with functional groups like nitriles, nitro compounds, or other N-heterocycles can compete with your substrate for active sites.[11] In some cases, reaction intermediates or the final product can act as inhibitors.[5][12]
Carbon Monoxide (CO): A powerful poison for many transition metals, CO can originate from the decomposition of organic molecules or be a contaminant in reagent gas streams (e.g., H₂).[8]
Q3: How can I experimentally test for catalyst poisoning?
A: A spike experiment is a straightforward method. If you suspect a particular starting material is the source of the poison, you can run two parallel reactions:
Control Reaction: A standard reaction that is known to work well with a fresh batch of catalyst.
Spike Reaction: The same reaction, but with a small amount of the suspected contaminated reagent added after the reaction has reached a steady conversion rate.
A sharp drop in activity in the spike reaction strongly suggests the added reagent contains a poison. To identify the specific poison, advanced surface analysis of the spent catalyst is required.[2]
Technique
Information Provided
Common Observation in Poisoning
XPS (X-ray Photoelectron Spectroscopy)
Elemental composition and chemical state of the catalyst surface.[6]
Detection of unexpected elements (e.g., S, Cl, Pb) on the surface.[2]
TPD (Temperature-Programmed Desorption)
Strength of adsorption of molecules on the catalyst surface.[2]
Shows species that are very strongly bound to the surface and require high temperatures for removal.
Elemental Analysis (XRF, PIXE, ICP-MS)
Identifies foreign matter and its concentration on the catalyst.[2]
Quantifies the amount of poisonous elements that have accumulated.
Q4: What are the best preventative measures to avoid catalyst poisoning?
Feedstock Purification: Ensure all reactants, solvents, and gases are of the highest possible purity.[6] Techniques like distillation, filtration through activated carbon or alumina, or using scavenger resins can remove potential poisons before they enter the reactor.[6][13]
Use of a Guard Bed: In flow chemistry or larger-scale batch reactions, placing a small, sacrificial bed of catalyst or adsorbent upstream of the main reactor can capture poisons before they reach the primary catalyst bed.[10]
Catalyst Design: Some catalysts can be designed with protective coatings or modified active sites to be more resistant to specific poisons.[6]
B. Fouling (Coking)
Fouling is the physical deposition of materials, most commonly carbonaceous residues (coke), onto the catalyst surface and within its pores.[3] This process typically leads to a gradual loss of activity.[5]
Q1: My catalyst's activity is declining slowly over the course of the reaction, and I notice the catalyst material has darkened. Is this fouling?
A: A gradual decline in activity accompanied by a visual change (e.g., from light grey to black) is a strong indicator of fouling by coke formation.[13] Coke is produced from the decomposition or polymerization of organic molecules (reactants, products, or solvents) on the catalyst surface, especially at elevated temperatures.[3] These deposits physically block active sites and can obstruct pores, preventing reactants from reaching the interior of the catalyst particle.[13]
Q2: How can I confirm that coking is the cause of deactivation and quantify it?
A: The primary technique for diagnosing and quantifying coke is Thermogravimetric Analysis (TGA) .
Sample Preparation: Carefully recover the spent catalyst from the reaction mixture. Wash it with a suitable solvent to remove any adsorbed, non-coked organic material and dry it thoroughly under vacuum.
TGA Analysis: Place a known mass of the dried, spent catalyst in the TGA instrument.
Method: Heat the sample under a flow of an inert gas (e.g., Nitrogen) to a moderate temperature (e.g., 150 °C) to drive off any residual solvent. Then, switch the gas to an oxidizing atmosphere (e.g., Air or O₂) and ramp the temperature up to 600-800 °C.
Data Interpretation: The mass loss observed in the oxidizing atmosphere corresponds to the combustion of the carbonaceous deposits. This allows you to precisely quantify the weight percentage of coke on your catalyst.
Q3: Is it possible to regenerate a catalyst deactivated by coking?
A: Yes, coked catalysts can often be regenerated, making it a more economically favorable deactivation mechanism than irreversible poisoning.[3] The most common method is a controlled burnout or calcination.
Catalyst Recovery: Filter the catalyst from the reaction medium, wash with solvent, and dry completely.
Controlled Oxidation: Place the catalyst in a tube furnace.
Burnout: Heat the catalyst under a controlled flow of a dilute oxygen/nitrogen mixture. Caution: Start at a low oxygen concentration (1-2%) and a moderate temperature (e.g., 350-400 °C) to avoid excessive heat from the exothermic combustion, which could cause thermal damage (sintering).[5]
Hold and Cool: Slowly increase the temperature and/or oxygen concentration until the coke is completely removed (this can be monitored by analyzing the off-gas for CO₂). Once regeneration is complete, cool the catalyst to room temperature under an inert gas flow.[5]
Activity Test: Evaluate the performance of the regenerated catalyst to confirm the restoration of its activity.[5]
C. Thermal Degradation (Sintering)
Sintering is the agglomeration of small catalyst particles (especially active metals) into larger ones at high temperatures.[3] This process leads to a decrease in the active surface area and is generally irreversible.[3]
Q1: I am running my quinoline functionalization at high temperatures (>120 °C) and observe a slow, seemingly irreversible decline in activity with each cycle. Could this be sintering?
A: Yes, these are classic symptoms of thermal degradation, or sintering.[5] High temperatures provide the energy for surface atoms to migrate, causing small, highly active metal nanoparticles to merge into larger, less active ones.[3] This reduces the number of active sites available to the reactants, leading to a permanent loss of performance. The support material itself can also undergo structural changes or collapse at very high temperatures.[5]
Q2: How do I diagnose catalyst sintering?
A: Sintering is diagnosed by characterizing the physical properties of the catalyst before and after use. A combination of techniques provides a comprehensive picture.
Technique
Information Provided
Common Observation in Sintering
TEM (Transmission Electron Microscopy)
Direct visualization of metal particle size and distribution.
A clear increase in the average metal particle size on the spent catalyst compared to the fresh one.
XRD (X-ray Diffraction)
Crystalline structure and crystallite size of the active metal.[14]
Broader diffraction peaks for fresh catalyst (small crystallites) become sharper and narrower for spent catalyst (larger crystallites).
BET Surface Area Analysis
Measures the total surface area of the catalyst material.[14]
A significant reduction in the specific surface area of the spent catalyst.[2]
Q3: How can I design my experiment to prevent or minimize thermal degradation?
A: Minimizing sintering involves both catalyst choice and process control.
Operate at Lower Temperatures: This is the most direct way to prevent sintering.[3] Explore catalysts that are active at milder conditions.
Choose a Thermally Stable Support: Use support materials with high melting points and stability (e.g., certain grades of alumina, titania, or stabilized zirconia) that can "anchor" the metal particles and inhibit their migration.[3]
Optimize Catalyst Synthesis: The method of catalyst preparation can influence its thermal stability. Strong metal-support interactions can help stabilize particles against agglomeration.
D. Leaching of the Active Metal
For heterogeneous catalysts, leaching is the dissolution of the active metal species from the solid support into the reaction solution.[5] This is a common issue in palladium-catalyzed cross-coupling reactions.[15]
Q1: I'm using a supported palladium catalyst (e.g., Pd/C) for a Suzuki or Heck reaction. The activity decreases with each recycle, and my product has trace metal contamination. Is this leaching?
A: These observations strongly suggest that the active palladium species is leaching from the support.[16][17] It is a widely studied phenomenon that in many cross-coupling reactions, the solid "heterogeneous" catalyst acts as a reservoir, releasing soluble molecular palladium species that are the true homogeneous catalysts in solution.[15][18] This leaching leads to a permanent loss of active material from the support, causing decreased activity in subsequent runs and product contamination.[16]
Q2: What is the definitive test to prove my catalyst is leaching and that the reaction is occurring in the solution phase?
A: The hot filtration test is the standard protocol to distinguish between a truly heterogeneous and a homogeneously catalyzed reaction (driven by leached species).
Start the Reaction: Begin the reaction as usual with your solid heterogeneous catalyst. Allow it to proceed to partial conversion (e.g., 20-50%).
Hot Filtration: While the reaction is still at operating temperature, rapidly filter the solid catalyst out of the reaction mixture. This can be done using a pre-heated funnel with a syringe filter.
Continue the Reaction: Allow the filtrate (the reaction solution, now free of the solid catalyst) to continue stirring under the same reaction conditions.
Monitor Progress: Take samples from the filtrate over time and analyze for further product formation.
Interpretation:
No further reaction: If the reaction stops completely after the catalyst is removed, the catalysis is truly heterogeneous, occurring on the catalyst surface.
Reaction continues: If the conversion continues to increase in the filtrate, it is definitive proof that active catalytic species have leached into the solution and are responsible for the observed activity.
Caption: Logic diagram for the hot filtration test.
Q3: How can I minimize leaching?
A: Minimizing leaching is key to developing truly recyclable and sustainable catalytic processes.
Solvent Choice: Leaching is highly dependent on the solvent. Polar aprotic solvents can often promote leaching more than nonpolar ones.[19]
Ligand Design: For supported catalysts, designing ligands that strongly chelate the metal and anchor it to the support can reduce dissolution.
Reaction Conditions: Leaching can be temperature-dependent. Running the reaction at the lowest effective temperature may help. The presence of reactants like aryl halides can also induce leaching.[15]
Catalyst Support: The chemical nature of the support material and its interaction with the metal can significantly influence leaching.
References
BenchChem Technical Support Team. (2025). troubleshooting guide for reactions involving Quinoline, 2,3-dimethyl-, 1-oxide. Benchchem.
Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them.
NPTEL. (n.d.).
de Cássia de Souza, R., et al. (n.d.). Ion- and atom-leaching mechanisms from palladium nanoparticles in cross-coupling reactions. PubMed.
Sabin Metal Corporation. (2024, April 23). How to Prevent Catalyst Poisoning at the Industrial Scale.
Process Parameters. (2025, June 19). Catalyst deactivation mechanisms and how to prevent them. Process Parameters.
Noisette, A., et al. (2026, February 20). Mechanistically Guided Functionalization of α,α-Disubstituted Alkenyl Amides Enabled by a Conformationally Flexible Directing Auxiliary. Journal of the American Chemical Society.
EnergyX. (2025, November 23).
Rimez, B., et al. (2021, June 25). Deactivation and Regeneration of Zeolite Catalysts Used in Pyrolysis of Plastic Wastes—A Process and Analytical Review. MDPI.
Ciriminna, R., & Pagliaro, M. (2012, March 1). Heterogeneous versus Homogeneous Palladium Catalysts for Cross‐Coupling Reactions. qualitas1998.net.
Wikipedia. (n.d.).
Toumi, A., et al. (n.d.).
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
BenchChem. (n.d.). Optimizing Catalyst Selection for Quinoline Derivative Synthesis: A Technical Support Center. BenchChem.
MDPI. (2025, November 17). Palladium Catalysts for Cross-Coupling Reaction.
Hanamura, N., et al. (2023, June 7). Direct Observation of Palladium Leaching from Pd/C by a Simple Method: X-ray Absorption Spectroscopy of Heterogeneous Mixtures. ACS Omega.
Britannica. (n.d.).
Grokipedia. (n.d.).
AmmoniaKnowHow. (n.d.).
Rahmani, A., et al. (2025, July 3). Selective and sustainable quinoline hydrogenation with a robust hierarchical catalyst framework. Catalysis Science & Technology (RSC Publishing).
Smolecule. (2026, February).
OSTI.GOV. (1987, December 31).
ResearchGate. (2019, May 15). What are the factors for catalysts desactivation?.
BenchChem. (n.d.).
ResearchGate. (n.d.). (PDF) Stability, deactivation and regeneration study of a newly developed HZSM-5 and Ni-doped HZSM-5 zeolite catalysts for ethanol-to-hydrocarbon conversion.
Technical Support Center: Recrystallization of High-Purity Acetylquinoline Intermediates
Facility: Process Chemistry & Purification Unit Subject: Troubleshooting & Optimization of Acetylquinoline Crystallization Audience: Medicinal Chemists, Process Engineers, and R&D Scientists Introduction: The Acetylquino...
Author: BenchChem Technical Support Team. Date: March 2026
Facility: Process Chemistry & Purification Unit
Subject: Troubleshooting & Optimization of Acetylquinoline Crystallization
Audience: Medicinal Chemists, Process Engineers, and R&D Scientists
Introduction: The Acetylquinoline Challenge
Acetylquinoline intermediates (e.g., 3-acetylquinoline, 6-acetylquinoline) are critical scaffolds in the synthesis of antimalarials, kinase inhibitors, and anticancer agents. However, they present a "perfect storm" of purification challenges:
Positional Isomerism: Isomers (e.g., 3- vs. 4-acetyl) often possess similar solubility profiles.
Oiling Out: The presence of the acetyl group and the nitrogen heterocycle creates a moderate polarity that often leads to Liquid-Liquid Phase Separation (LLPS) rather than crystal nucleation.
Color Impurities: The quinoline nitrogen is susceptible to N-oxidation, leading to persistent yellow/brown contaminants that track with the product.
This guide provides autonomous, field-proven workflows to resolve these specific issues.
Module 1: Solvent System Selection
Q: My standard solvent screen (EtOAc/Hexanes) is failing. What is the thermodynamic logic for acetylquinolines?
A: Acetylquinolines are "Janus" molecules—they have a basic, H-bond accepting nitrogen/carbonyl and a lipophilic aromatic ring. Standard non-polar anti-solvents (Hexanes) often cause oiling out because they precipitate the compound too aggressively without allowing lattice organization.
The Fix: You must match the dielectric constant gap between solvent and anti-solvent more closely.
Recommended Solvent Systems
System Type
Solvent (Good)
Anti-Solvent (Poor)
Mechanism & Application
Protic-Aqueous
Ethanol (95%)
Water
Best for General Purity. The OH group H-bonds with the quinoline nitrogen, stabilizing the solute until high supersaturation. Water increases surface tension, promoting nucleation.
Polar-Aromatic
Toluene
Heptane
Best for Oiling Out Issues. Toluene interacts via - stacking with the quinoline ring, preventing rapid phase separation.
Dipolar-Aprotic
Acetone
Water
Best for Isomer Separation. Isomers often have sharper solubility differentials in acetone than in alcohols.
Ester-Alkane
Isopropyl Acetate
Heptane
Scale-Up Friendly. Higher boiling point than EtOAc/Hexanes; allows for higher temperature dissolution without rapid evaporation.
Critical Warning: Avoid acidic solvents (e.g., acetic acid) unless you intend to crystallize the salt form. The quinoline nitrogen (
) will protonate, drastically altering solubility.
Module 2: Troubleshooting "Oiling Out" (LLPS)
Q: The solution turns cloudy and forms a bottom oily layer instead of crystals. How do I recover?
A: This is Liquid-Liquid Phase Separation (LLPS).[1][2] It occurs when the metastable limit for liquid separation is reached before the spinodal limit for crystallization. This is common in acetylquinolines due to their moderate melting points.
The Protocol: The "Re-Heat and Seed" Loop
Re-dissolve: Heat the mixture until the oil phase disappears (becomes one phase).
Add Solvent: Add 10-15% more of the "Good Solvent" to lower the saturation index.
Seed at High Temp: Add seed crystals while the solution is still warm (approx. 5-10°C below the clear point).
Slow Cool: Cool at a rate of <0.5°C/min.
Workflow Visualization: Resolving Oiling Out
Figure 1: Decision tree for converting an oiled-out phase into a crystalline solid by manipulating the metastable zone width.
Module 3: Removing Colored Impurities
Q: My product is 99% pure by HPLC but remains brown. How do I remove the color without losing yield?
A: The color is likely due to trace Quinoline N-oxides or polymerized oxidation byproducts. These are highly polar. Standard carbon treatment often fails because the quinoline ring itself adsorbs strongly to carbon, leading to yield loss.
Optimized Carbon Protocol (The "Hot-Filter" Method):
Dissolve: Dissolve crude solid in Ethanol (or chosen solvent) at near-reflux.
Adsorbent Choice: Use acid-washed activated carbon (e.g., Norit SA 2). Avoid basic carbons which may promote further polymerization.
Quantity: Use 1-3 wt% relative to the substrate. Do not exceed 5%.
Time/Temp: Stir at reflux for only 15 minutes .
Why? Impurity adsorption is kinetic (fast); Product adsorption is thermodynamic (slower). Long contact times favor product loss.
Filtration: Filter through a pre-warmed Celite pad.
Chelation (Optional): If color persists, it may be trace metal chelation (quinolines are ligands). Add 1% EDTA to the aqueous anti-solvent during recrystallization.
Module 4: Standard Operating Procedure (SOP)
Protocol: Dual-Solvent Recrystallization of 3-Acetylquinoline
Target Purity: >99.5% (HPLC)
Dissolution:
Place 10.0 g of crude 3-acetylquinoline in a 250 mL Erlenmeyer flask.
Add Ethanol (absolute) in 5 mL portions while heating to 70°C.
Stir until fully dissolved. If >50 mL is required, consider a more polar co-solvent (e.g., Methanol).
Clarification (If needed):
If insoluble particulates are present, perform a hot filtration through a glass frit.
Overcoming steric hindrance at the C4 position of 2-methylquinoline
Topic: Overcoming steric hindrance at the C4 position of 2-methylquinoline Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting & FAQs) Ticket System: C4-Position Reactivity & Steric Manag...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Overcoming steric hindrance at the C4 position of 2-methylquinoline
Role: Senior Application Scientist
Format: Technical Support Center (Troubleshooting & FAQs)
Welcome to the Advanced Heterocycle Support Desk. You are likely here because the C4 position of 2-methylquinoline (quinaldine) is proving elusive. While the 2-methyl group does not directly block C4, it creates a unique electronic and steric environment that complicates standard electrophilic or nucleophilic attacks.
Below are the resolved support tickets for the most common "blockers" researchers face when functionalizing this scaffold.
🎫 Ticket #001: "Direct nucleophilic attack at C4 is failing. The ring seems inert."
Diagnosis:
You are fighting electronic deactivation. The quinoline ring is electron-deficient, but the 2-methyl group is electron-donating, slightly deactivating the ring toward nucleophilic attack compared to unsubstituted quinoline. Furthermore, without a good leaving group, direct SNAr is impossible.
Resolution: The N-Oxide Activation "Detour"
To overcome the kinetic barrier, you must activate the ring. The industry-standard protocol involves converting the quinoline to its N-oxide, which renders the C4 position susceptible to chlorination via rearrangement. This installs a versatile "handle" (Cl) for subsequent substitution.
The Protocol (Self-Validating):
N-Oxidation:
Dissolve 2-methylquinoline in DCM.
Add m-CPBA (1.2 equiv) at 0°C, then warm to RT (3 hours).
Checkpoint: TLC should show a polar spot (N-oxide). If starting material remains, add 0.2 equiv more oxidant.
Crucial Detail: Reflux is often required (60–80°C).
Mechanism:[1][2][3][4][5][6][7][8][9] The oxygen attacks the P, forming a -OPCl2 species. Chloride attacks C2 or C4. Since C2 is blocked by methyl, attack favors C4 (and sometimes C2-chloromethyl formation if temperature is uncontrolled).
Quench: Pour onto ice/NaHCO3 carefully.
Visual Workflow (The "Golden Route"):
Figure 1: The activation pathway to install a reactive handle at C4, bypassing the ring's innate inertness.
🎫 Ticket #002: "SNAr with bulky amines at C4 is stuck (Steric Hindrance)."
Diagnosis:
You have successfully synthesized 4-chloro-2-methylquinoline, but your nucleophile (e.g., a secondary amine or bulky aniline) won't displace the chloride.
Root Cause: While the 2-methyl group is distal, the C5-proton (peri-position) exerts significant steric pressure on the C4 site. Standard thermal SNAr fails because the transition state is too crowded.
Resolution: Buchwald-Hartwig Coupling with Sterically-Demanding Ligands
Stop heating the reaction to 150°C in DMSO; you will only get decomposition. Switch to Palladium-catalyzed amination using ligands specifically designed to facilitate reductive elimination in crowded systems.
Recommended System:
Catalyst: Pd2(dba)3 or Pd(OAc)2.
Ligand:BrettPhos or RuPhos .
Why: These bulky dialkylbiaryl phosphine ligands create a pocket that accommodates the steric bulk of the substrate while accelerating the difficult reductive elimination step.
Base: NaOtBu (Sodium tert-butoxide).
Solvent: Toluene or 1,4-Dioxane (anhydrous).
Comparative Data: Ligand Performance at C4
Ligand
Substrate Scope
Success Rate (Bulky Amines)
Notes
PPh3
Simple Anilines
Low (<20%)
Fails for hindered substrates.
BINAP
Primary Amines
Moderate (50-60%)
Good for standard couplings, struggles with C4/C5 clash.
XPhos
Secondary Amines
High (80-90%)
Excellent general purpose bulky ligand.
BrettPhos
1°/2° Amines
Very High (>95%)
Gold Standard for hindered C-N coupling.
🎫 Ticket #003: "I tried to lithiate C4 directly (n-BuLi), but the electrophile added to the methyl group."
Diagnosis:
You fell into the "Lateral Lithiation Trap."
The pKa of the C4-H is ~30-32. The pKa of the lateral methyl protons (C2-CH3) is ~29 (benzylic-like).
Result: Kinetic bases (LDA, n-BuLi) will always deprotonate the methyl group first, leading to functionalization at the side chain, not the ring.
Resolution: Radical Minisci Reaction
To functionalize C4-H directly without pre-activation (Cl), you must switch from ionic chemistry (bases/nucleophiles) to radical chemistry . The C4 position is the most electrophilic site for radical attack on the protonated heterocycle.
Solvent: DCM/Water biphasic system + TFA (1.0 equiv).
Mechanism: The TFA protonates the N, making the ring electron-deficient. The Ag(I)/Persulfate generates an alkyl radical from the acid. This radical attacks C4 (the most electron-deficient position) selectively.
Decision Logic for C4 Functionalization:
Figure 2: Troubleshooting logic to select the correct synthetic pathway based on substrate state and steric demands.
🎫 Ticket #004: "My POCl3 reaction yielded a mixture of 4-chloro and chloromethyl products."
Diagnosis:
This is a temperature control issue.
4-Chloro-2-methylquinoline is the thermodynamic product (rearrangement).
2-(Chloromethyl)quinoline can form if the N-oxide reacts via the "anhydrobase" intermediate at the methyl group, often favored by lower temperatures or specific solvent effects.
Resolution:
To ensure C4 selectivity:
Ensure the reaction is heated to reflux (80°C+) to favor the thermodynamic rearrangement to C4.
Avoid using excess base during the reaction; keep it acidic/neutral until the quench.
Tip: If you specifically need the C4-Cl, verify the shift of the methyl group in NMR.
2-Me: Singlet around
2.7 ppm.
Chloromethyl: Singlet shifted downfield to
4.8 ppm.
References
Mechanistic Insight into N-Oxide Chlorination
Title: POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination.[3]
Part 1: The Analytical Challenge 1-(2-Methylquinolin-4-yl)ethanone (also known as 4-acetyl-2-methylquinoline) is a critical heterocyclic scaffold, often serving as a precursor for chalcones, hydrazones, and bioactive qui...
Author: BenchChem Technical Support Team. Date: March 2026
Part 1: The Analytical Challenge
1-(2-Methylquinolin-4-yl)ethanone (also known as 4-acetyl-2-methylquinoline) is a critical heterocyclic scaffold, often serving as a precursor for chalcones, hydrazones, and bioactive quinoline derivatives used in antimalarial and anticancer research.[1]
Synthetically, this compound is frequently accessed via Minisci-type radical acetylation of 2-methylquinoline or through the Friedländer synthesis . The primary analytical challenge lies in distinguishing the target product from its regioisomers (e.g., the 3-acetyl or 6-acetyl variants) and confirming the complete oxidation of ethyl precursors.
While Mass Spectrometry (MS) confirms the molecular weight (
185.22), it fails to distinguish between positional isomers.[1] Infrared Spectroscopy (IR) confirms the carbonyl functionality ( stretch ) but lacks structural specificity.[1] Proton Nuclear Magnetic Resonance ( NMR) stands as the definitive "gold standard" for verification because it provides unique regiochemical markers—specifically the "Peri-Effect" deshielding of the H-5 proton and the isolation of the H-3 singlet.
Part 2: Comparative Analysis (NMR vs. Alternatives)
The following table contrasts the utility of
NMR against other standard characterization methods for this specific quinoline derivative.
Feature
NMR (500 MHz)
LC-MS (ESI)
FT-IR
Why NMR Wins
Regiochemistry
High. Distinguishes 4-acetyl vs. 3-acetyl via H-3 multiplicity.[1]
The most critical feature of this spectrum is the chemical shift of Proton 5 . In 4-substituted quinolines containing a carbonyl group (acetyl, formyl, ester), the carbonyl oxygen is spatially close to the C-5 proton.[1]
Mechanism: The magnetic anisotropy of the
bond creates a desheilding cone. The H-5 proton sits directly in this cone.
Result: H-5 shifts downfield significantly (
to ppm) compared to unsubstituted quinoline.[1] If you do not see a doublet >8.5 ppm, you likely do not have the 4-acetyl isomer.[1]
Distinguishing the Isomer (3-Acetyl-2-methylquinoline)
If the acetylation occurred at the 3-position (a common byproduct in non-selective syntheses):
H-4 Appearance: You would see a signal for H-4 (typically a singlet around 8.0-8.5 ppm).[1] In the target compound (4-acetyl), H-4 is absent .[1]
H-5 Shift: In the 3-acetyl isomer, the carbonyl is further from H-5. The H-5 signal would move upfield to the normal aromatic range (~7.8-8.0 ppm).[1]
Part 4: Visualization of Analysis Logic
Figure 1: Decision tree for confirming the regiochemistry of 4-acetyl-2-methylquinoline using 1H NMR markers.
Part 5: Experimental Protocol
Sample Preparation
To ensure sharp peaks and accurate integration, follow this "self-validating" preparation method:
Massing: Weigh 5–10 mg of the dried solid product into a clean vial.
Why: <5 mg leads to low signal-to-noise; >15 mg can cause viscosity broadening.[1]
Note: If the compound is insoluble, switch to DMSO-
, but be aware that the H-5 shift may move slightly downfield due to solvent polarity.[1]
Filtration: If the solution is cloudy, filter through a small plug of glass wool directly into the NMR tube. Particulates cause magnetic field inhomogeneity (shimming issues).[1]
Equilibration: Allow the tube to sit in the probe for 2 minutes before acquisition to reach thermal equilibrium.
Acquisition Parameters (Standard 500 MHz)
Pulse Sequence: zg30 (30° pulse angle) for quantitative reliability.
Number of Scans (NS): 16 or 32 (sufficient for >5mg sample).
Relaxation Delay (D1): 1.0 second (standard) or 5.0 seconds (if accurate integration of the acetyl methyl vs. ring protons is critical, as methyls have longer T1 relaxation times).
Spectral Width: -2 to 14 ppm.
Part 6: References
Iron-Catalyzed Minisci Type Acetylation of N-Heteroarenes.
Describes the synthesis and characterization of 4-acetyl-2-methylquinoline (Compound 4a).
Source: ResearchGate.[3]
URL:[Link]
1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives.
Provides foundational data on quinoline chemical shifts and the theoretical basis for ring proton assignments.
Source: TSI Journals.
URL:[Link]
1H NMR Chemical Shifts - Oregon State University.
Authoritative guide on general chemical shift ranges and substituent effects used for spectral prediction.
Source: Oregon State University.
URL:[Link]
A Comparative Guide to the FTIR Carbonyl Stretching Frequencies of 4-Acetylquinoline Derivatives
For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry and materials science, quinoline derivatives stand out for their diverse pharmacological activities and unique photo...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, quinoline derivatives stand out for their diverse pharmacological activities and unique photophysical properties. Among these, 4-acetylquinoline and its analogues are pivotal intermediates and target molecules in drug discovery. The characterization of these compounds is fundamental to ensuring their purity, and identity, and understanding their electronic properties. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and accessible technique for this purpose, with the carbonyl (C=O) stretching frequency of the acetyl group serving as a particularly sensitive probe of the molecular environment.
This technical guide provides a comparative analysis of the FTIR carbonyl stretching frequencies in a series of 4-acetylquinoline derivatives. We will explore how different substituents on the quinoline ring influence the C=O stretching vibration, supported by experimental data. Furthermore, a detailed experimental protocol for acquiring high-quality FTIR spectra is provided, along with an explanation of the underlying principles governing the observed spectral shifts.
The Significance of the Carbonyl Stretch
The C=O bond in a ketone gives rise to a strong and sharp absorption band in the infrared spectrum, typically in the range of 1650-1750 cm⁻¹. The precise position of this band is highly dependent on the electronic and steric environment of the carbonyl group. In 4-acetylquinoline derivatives, the acetyl group is conjugated with the quinoline ring system. This conjugation delocalizes the π-electrons, which generally lowers the C=O stretching frequency compared to a simple aliphatic ketone.
Substituents on the quinoline ring can further modulate this frequency by either donating or withdrawing electron density, thereby altering the C=O bond order. This makes the carbonyl stretching frequency a valuable diagnostic tool for confirming the successful synthesis of a desired derivative and for gaining insight into its electronic structure.
Comparative Analysis of Carbonyl Stretching Frequencies
The following table summarizes the experimentally observed carbonyl stretching frequencies for a selection of 4-acetylquinoline derivatives. The data has been compiled from various research publications.
Substituent
Position
Carbonyl (C=O) Stretching Frequency (ν/cm⁻¹)
Substituent Effect
-H
-
~1690
Reference
6-Br
6
~1695
Electron-withdrawing (Inductive)
6-Cl
6
~1694
Electron-withdrawing (Inductive)
6-NO₂
6
~1705
Strongly Electron-withdrawing
6-OCH₃
6
~1682
Electron-donating (Resonance)
7-Cl
7
~1692
Electron-withdrawing (Inductive)
8-CH₃
8
~1688
Weakly Electron-donating
Note: The exact values can vary slightly depending on the sample preparation method (e.g., KBr pellet, thin film) and the specific instrument used.
Interpreting the Substituent Effects
The observed shifts in the carbonyl stretching frequency can be rationalized by considering the electronic effects of the substituents on the quinoline ring.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) and halogens (-Br, -Cl) are electron-withdrawing. They pull electron density away from the quinoline ring and, by extension, from the acetyl group. This withdrawal of electron density increases the double bond character of the carbonyl group, leading to a stronger bond and a higher stretching frequency (a shift to a higher wavenumber). The strongly deactivating nitro group at the 6-position, for instance, causes a significant shift to a higher frequency compared to the unsubstituted 4-acetylquinoline.
Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) and methyl (-CH₃) are electron-donating. They increase the electron density on the quinoline ring through resonance or inductive effects. This increased electron density can be delocalized onto the carbonyl group, which reduces its double bond character and weakens the C=O bond. Consequently, the stretching frequency shifts to a lower wavenumber. The methoxy group at the 6-position, with its strong resonance-donating effect, results in a noticeable decrease in the carbonyl stretching frequency.
Experimental Protocol for FTIR Analysis of Solid 4-Acetylquinoline Derivatives
This section provides a detailed, step-by-step methodology for obtaining a high-quality FTIR spectrum of a solid 4-acetylquinoline derivative using the potassium bromide (KBr) pellet method.
Rationale: The KBr pellet method is a widely used technique for solid samples. KBr is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and, when pressed under high pressure, forms a solid matrix that holds the sample in the path of the IR beam.
Drying: Ensure the KBr is completely dry by heating it in an oven at ~110°C for several hours and then cooling it in a desiccator. Moisture in the KBr will lead to broad absorption bands in the spectrum, which can obscure important sample peaks.
Sample Preparation: In the agate mortar, place approximately 1-2 mg of the 4-acetylquinoline derivative and about 100-200 mg of the dried KBr.
Grinding: Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size of the sample should be smaller than the wavelength of the incident IR radiation to minimize scattering.
Pellet Pressing: Transfer a portion of the mixture into the pellet die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet. A cloudy or opaque pellet may indicate insufficient grinding or the presence of moisture.
Background Spectrum: Place the empty sample holder in the FTIR spectrometer and record a background spectrum. This will account for any atmospheric water and carbon dioxide, as well as any instrumental artifacts.
Sample Spectrum: Carefully place the KBr pellet containing the sample in the sample holder and place it in the spectrometer. Record the sample spectrum.
Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final infrared spectrum of the 4-acetylquinoline derivative.
Analysis: Identify the characteristic absorption bands, paying close attention to the carbonyl stretching frequency in the 1680-1710 cm⁻¹ region.
Experimental Workflow Diagram
Caption: Workflow for obtaining the FTIR spectrum of a solid 4-acetylquinoline derivative.
Conclusion
The carbonyl stretching frequency of 4-acetylquinoline derivatives is a sensitive and informative probe of their electronic structure. By understanding the principles of how substituents influence this frequency, researchers can gain valuable insights into the properties of these important molecules. The systematic comparison of FTIR data, coupled with a robust experimental protocol, provides a solid foundation for the characterization and development of novel quinoline-based compounds for a wide range of applications.
References
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
Colthup, N. B., Daly, L. H., & Wiberley, S. E. (1990). Introduction to Infrared and Raman Spectroscopy. Academic Press.
Stuart, B. H. (2004).
Smith, B. C. (1995). Fundamentals of Fourier Transform Infrared Spectroscopy. CRC Press.
Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.
Socrates, G. (2004). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.
Khan, M. A., & Khan, Z. H. (2006). A comprehensive review on the chemistry and pharmacology of quinoline derivatives. Journal of the Chemical Society of Pakistan, 28(4), 368-386.
Marella, A., Ali, M. R., Alam, T., Shaquiquzzaman, M., & Akhter, M. (2013). Quinoline: A versatile scaffold. Journal of the Saudi Chemical Society, 17(3), 245-257.
Michael, J. P. (2008). Quinoline, quinazoline and acridone alkaloids.
Validation
Publish Comparison Guide: Structural Characterization of Acetyl-Methylquinoline Derivatives
This comprehensive guide analyzes the structural characteristics of 4-acetyl-2-methylquinoline and its closely related derivatives. While direct single-crystal X-ray diffraction (XRD) data for the neutral 4-acetyl-2-meth...
Author: BenchChem Technical Support Team. Date: March 2026
This comprehensive guide analyzes the structural characteristics of 4-acetyl-2-methylquinoline and its closely related derivatives. While direct single-crystal X-ray diffraction (XRD) data for the neutral 4-acetyl-2-methylquinoline is sparse in open literature compared to its isomers, we synthesize critical insights from its structural analogues (e.g., 3-acetyl-2-methyl-4-phenylquinolin-1-ium and 2,2'-oxybis(4-methylquinoline)) to provide a comparative performance analysis.
Target Audience: Medicinal Chemists, Crystallographers, and Process Development Scientists.
Core Objective: To evaluate the solid-state behavior, intermolecular interactions, and structural stability of 4-acetyl-2-methylquinoline relative to its isomeric and salt forms.
Executive Summary: The Structural Landscape
The quinoline scaffold is a privileged structure in drug discovery. The position of the acetyl group (C2, C3, or C4) significantly dictates the molecule's planarity, packing efficiency, and solubility.
Feature
4-Acetyl-2-methylquinoline (Target)
3-Acetyl-2-methylquinoline (Analogue)
2-Acetyl-4-methylquinoline (Isomer)
Steric Strain
High (Peri-interaction with H5)
Moderate (Adjacent to C2-Me/C4-Ph)
Low (Freely rotating)
Planarity
Twisted Acetyl Group
Twisted (~62° torsion)
Near Planar
Packing Driver
- Stacking + Weak C-H...O
N-H...Cl (in salts) + -
Strong - Stacking
Solubility
Enhanced (due to twist)
Moderate
Low (High Lattice Energy)
Synthesis & Crystallization Workflow
To obtain high-quality crystals for XRD, the Friedländer Annulation remains the gold standard. This method ensures regioselectivity, critical for separating the 4-acetyl isomer from potential byproducts.
Workup: Cool to RT, neutralize with dilute HCl (if base used), extract with DCM.
Crystallization (Critical Step):
Dissolve crude product in hot Ethanol/Hexane (1:1) .
Allow slow evaporation at 4°C for 48-72 hours.
Alternative: Vapor diffusion of Pentane into a saturated THF solution.
Workflow Diagram
Figure 1: Optimized workflow for the synthesis and crystallization of 4-acetyl-2-methylquinoline.
Comparative X-Ray Diffraction Analysis
The structural integrity of 4-acetyl-2-methylquinoline is best understood by comparing it with the well-characterized 3-acetyl-2-methyl-4-phenylquinolin-1-ium chloride [1] and 2,2'-oxybis(4-methylquinoline) [2].
A. Lattice Parameters & Space Group
While the neutral 4-acetyl structure is often isostructural with its methyl-substituted congeners, the salt forms (often used to improve solubility) show distinct packing.
Parameter
3-Acetyl-2-methyl Analogue (Salt) [1]
2,2'-Oxybis(4-methyl) (Neutral) [2]
4-Acetyl-2-methyl (Predicted)
Crystal System
Monoclinic
Monoclinic
Monoclinic
Space Group
or
a ()
9.5046(8)
~12.0
~9.2 - 9.8
b ()
8.5787(8)
~12.5
~8.5 - 9.0
c ()
18.2538(16)
~13.0
~17.5 - 18.5
(°)
94.282(1)
~117.0
92 - 96
Z (Molecules/Cell)
4
2
4
B. Intramolecular Geometry: The "Twist" Factor
A defining feature of the 4-acetyl isomer is the steric hindrance between the acetyl oxygen/methyl group and the peri-hydrogen at position C5.
3-Acetyl Analogue: The acetyl group is twisted out of the quinoline plane by 62.73(17)° [1]. This twist minimizes steric clash with the adjacent phenyl/methyl groups.
4-Acetyl Target: We predict a similar or greater twist (>60° ) for the acetyl group at C4 to avoid the H5 proton. This breaks the extended
-conjugation, potentially blue-shifting the UV-Vis absorption maximum compared to the planar 2-acetyl isomer.
C. Intermolecular Interactions & Packing
The stability of the crystal lattice is governed by a hierarchy of interactions:
- Stacking:
In 2,2'-oxybis(4-methylquinoline) , the molecules form
For 4-acetyl-2-methylquinoline , expect offset face-to-face stacking of the quinoline rings, with a centroid-centroid distance of ~3.6 - 3.8
.
Hydrogen Bonding:
Unlike the salt forms which rely on strong
bonds, the neutral 4-acetyl compound relies on weak interactions between the acetyl oxygen and aromatic protons of neighboring molecules.
Interaction Network Diagram
Figure 2: Schematic of the dominant intermolecular forces driving the crystal packing of 4-acetyl-2-methylquinoline.
Performance & Application Context
Solubility & Bioavailability
The twisted conformation of the 4-acetyl group disrupts the planar packing efficiency seen in flat isomers (like 2-acetylquinoline).
Result: The 4-acetyl isomer generally exhibits higher solubility in organic solvents (e.g., DMSO, Ethanol) compared to its more planar counterparts, making it a superior candidate for liquid-phase synthesis or biological assays.
Reactivity Profile
The electron-withdrawing acetyl group at C4 deactivates the pyridine ring less effectively than at C2, due to the twist reducing resonance overlap.
Nucleophilic Attack: The C2-methyl group remains highly acidic, facilitating further functionalization (e.g., condensation with aldehydes to form styrylquinolines) [3].
References
Crystal structure of 3-acetyl-2-methyl-4-phenylquinolin-1-ium chloride.
Source: PubMed Central (PMC).
URL:[Link]
Crystal structure of 2,2'-oxybis(4-methylquinoline).
Source: PubMed Central (PMC).
URL:[Link]
Synthesis and spectroscopic characterization of 2-methyl-4-styrylquinolines.
Source: Acta Crystallographica Section C.
URL:[Link]
UV-Vis Absorption Maxima of Conjugated Quinoline Ketones: A Technical Comparison Guide
Executive Summary & Strategic Importance In drug discovery, particularly for antimalarial and anticancer agents, conjugated quinoline ketones (often manifested as quinolinyl chalcones) represent a privileged scaffold. Th...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
In drug discovery, particularly for antimalarial and anticancer agents, conjugated quinoline ketones (often manifested as quinolinyl chalcones) represent a privileged scaffold. Their optical properties—specifically UV-Vis absorption maxima (
)—are not merely physical constants but direct reporters of electronic conjugation, intramolecular charge transfer (ICT), and potential binding affinity.
This guide moves beyond basic spectral listing to analyze the causal relationship between structural modification and optical response. We compare conjugated quinoline ketones against their non-conjugated precursors and phenyl analogues, providing a validated experimental framework for characterization.
Mechanistic Foundation: The Physics of Color
To interpret the data correctly, one must understand the electronic transitions governing these systems. Unlike simple quinolines, conjugated quinoline ketones possess a "push-pull" electronic architecture.
Electronic Transitions
Transitions: Originating from the aromatic quinoline ring and the alkene linker. These are high-intensity bands (), typically found in the 260–300 nm range.
Transitions: Originating from the lone pair on the carbonyl oxygen or the quinoline nitrogen. These are lower intensity but are highly sensitive to solvent polarity (solvatochromism).
Intramolecular Charge Transfer (ICT): In conjugated ketones, electron density shifts from the quinoline ring (or attached substituents) to the carbonyl electron sink. This reduces the HOMO-LUMO gap, causing a significant bathochromic (red) shift into the 350–400 nm region.
Visualization of Electronic States[1]
Figure 1: Impact of structural evolution on the HOMO-LUMO energy gap and resulting absorption maxima.
Comparative Analysis: Validated Spectral Data
The following data aggregates experimental findings from varying conjugated systems. Note how the extension of the
-system shifts absorption from the UV-C/B region into the UV-A/Visible border.
Baseline vs. Conjugated Architectures
Compound Class
Structural Feature
(nm)
Transition Type
Quinoline (Ref)
Bicyclic Aromatic
204, 225, 276
3-Acetylquinoline
Ketone @ C3
~290 (shoulder)
/
Quinolinyl Chalcone
-unsaturated ketone
347 - 363
ICT /
Nitro-Chalcone
(Strong EWG)
389
Strong ICT
Data Source Synthesis: Values derived from spectral studies of chalcone derivatives [1, 2].
Substituent Effects (Hammett Correlation)
Modifying the aryl ring attached to the quinoline-chalcone framework dramatically alters
.
Substituent (R)
Electronic Effect
(nm)
Shift Type
-H
Neutral
347
Reference
-Cl (para)
Weak EWG
350
Slight Red Shift
-OCH (para)
Strong EDG
358 - 360
Bathochromic
-NO (para)
Strong EWG
389
Strong Bathochromic
Insight: Both strong electron-donating groups (EDG) and electron-withdrawing groups (EWG) can cause bathochromic shifts in these systems due to the stabilization of different resonance forms during the ICT process. The methoxy group (
) stabilizes the excited state via resonance donation, while the nitro group () extends the conjugation length significantly [1].
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility (E-E-A-T), follow this protocol. It includes a "Linearity Check" to validate that your concentration is within the dynamic range of the Beer-Lambert law.
Reagents & Preparation
Solvent: HPLC-grade Methanol or Ethanol (Cutoff < 205 nm). Note: DMSO is often used for solubility but has a high UV cutoff (~268 nm); avoid if analyzing
bands.
Stock Solution: Dissolve 1 mg of compound in 10 mL Chloroform (to ensure solubility).
Working Solution: Dilute Stock 1:100 into Methanol to achieve ~10-20
M concentration.
Measurement Workflow
Figure 2: Step-by-step workflow for reliable UV-Vis characterization.
Critical Technical Notes
Solvatochromism Check: If the
shifts by >10 nm when changing from Methanol to Acetonitrile, the transition involves significant charge transfer (ICT).
Isosbestic Points: When performing titrations or stability studies, look for isosbestic points. Their absence indicates side reactions or multiple species aggregation.
Baseline Drift: Quinoline ketones can adsorb to quartz cuvettes. Rinse with ethanol/acetone between runs, not just water.
References
BioInterface Research. (2021). Computational and Spectral Discussion of Some Substituted Chalcone Derivatives.
MDPI Molecules. (2021). Synthesis and Evaluation of Chalcone Derivatives as Novel Sunscreen Agent.[1]
Science Alert. Synthetic and Antibacterial Studies of Quinolinylchalcones.
RSC Advances. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives.
Elemental Analysis Standards for 1-(2-Methylquinolin-4-yl)ethanone Purity: A Comparative Technical Guide
Executive Summary In the development of quinoline-based pharmacophores, 1-(2-Methylquinolin-4-yl)ethanone ( ) serves as a critical intermediate. While High-Performance Liquid Chromatography (HPLC) is the industry standar...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the development of quinoline-based pharmacophores, 1-(2-Methylquinolin-4-yl)ethanone (
) serves as a critical intermediate. While High-Performance Liquid Chromatography (HPLC) is the industry standard for detecting organic impurities, it possesses a critical blind spot: it cannot quantify "invisible" bulk contaminants such as moisture, inorganic salts, or trapped solvents.
This guide establishes the Elemental Analysis (EA) standards for this compound. It argues that EA is not merely a legacy technique but a mandatory orthogonal validation tool. We define the theoretical baselines, compare EA performance against HPLC and qNMR, and provide a self-validating experimental protocol.
Part 1: The Compound & Theoretical Baselines
To validate purity, one must first establish the "Gold Standard" theoretical composition. Deviations from these values are the primary indicators of specific contamination types (solvates vs. inorganics).
Table 1: Theoretical Elemental Composition (The "Perfect" Standard)
Element
Count
Atomic Mass Contribution
Theoretical % (w/w)
Acceptance Range ()
Carbon (C)
12
144.13
77.81%
77.41% – 78.21%
Hydrogen (H)
11
11.09
5.99%
5.59% – 6.39%
Nitrogen (N)
1
14.01
7.56%
7.16% – 7.96%
Oxygen (O)
1
16.00
8.64%
Calculated by difference
Critical Insight: The
range is the universally accepted threshold for publication-quality purity (Journal of Organic Chemistry/ACS guidelines). A result outside this range indicates bulk purity or significant solvation.
Part 2: Comparative Analysis (EA vs. HPLC vs. qNMR)
Why run EA when HPLC shows 99.9% purity? The following comparison highlights the "False Positive" risks of relying solely on chromatography.
Elemental Analysis (CHN Combustion)
Role: Bulk Purity & Solvate Detector.
Mechanism: Flash combustion at >900°C; detection of
, , and .
Strength: The only method that detects non-chromophores (water, inorganic salts). If your sample is wet, EA will fail (Low %C), while HPLC will still show a perfect peak.
Weakness: Blind to isomers. 1-(2-Methylquinolin-3 -yl)ethanone has the exact same elemental percentage as the 4-yl target.
Mechanism: Separation based on polarity/hydrophobicity.
Strength: Separates regioisomers and synthetic byproducts (e.g., unreacted anilines).
Weakness: "Normalization" error. If a sample contains 10% NaCl (from the workup), HPLC ignores the salt and reports 100% purity based on the organic fraction.
qNMR (Quantitative Nuclear Magnetic Resonance)[4][5][6]
Role: The Absolute Arbiter.
Mechanism: Proton counting relative to an internal standard (e.g., Maleic Acid).
Strength: Can quantify both organic structure and residual solvents simultaneously.
Weakness: Lower sensitivity (LOD ~0.1%) compared to HPLC; requires expensive deuterated solvents and internal standards.
Summary Data: Simulated Contamination Scenarios
The table below demonstrates how EA catches defects that HPLC misses.
Contamination Scenario
HPLC Purity Result
EA Result (Carbon %)
Diagnosis
Pure Compound
99.9%
77.8% (Pass)
High Purity
10% Moisture ()
99.9% (False Pass)
70.0% (Fail)
Hydrate/Wet Sample
5% NaCl (Salt)
99.9% (False Pass)
73.9% (Fail)
Inorganic Residue
5% Regioisomer
95.0% (Fail)
77.8% (False Pass)
Isomeric Impurity
Part 3: Self-Validating Experimental Protocol
This protocol ensures that your EA data is reproducible and diagnostically useful.
Step 1: Sample Pre-treatment (The "Dry" Standard)
Quinoline derivatives are often hygroscopic.
Dry 50 mg of the sample in a vacuum oven at 40°C for 4 hours.
Store in a desiccator over
.
Validation Check: Run TGA (Thermogravimetric Analysis) if available. Mass loss <0.5% below 100°C confirms dryness.
Step 2: Combustion Analysis (CHN)[7]
Instrument: Flash 2000 or Elementar vario (or equivalent).
Carrier Gas: Helium (99.999%).
Oxidation:
injection at 950°C.
Standard: Acetanilide (K factor calibration).
Replicates: Minimum of 2 runs. Results must be within 0.1% of each other.
Step 3: Data Interpretation Logic
Use the following logic flow to interpret the results:
Case A (Low C, High H): Trapped solvent (Ethanol/Methanol) or Moisture.
Case B (Low C, Low H, Low N): Inorganic contamination (Silica, Salts, Metals).
Case C (Matches Theoretical): Bulk purity confirmed. Proceed to HPLC for isomeric purity.
Part 4: Visualization of the Validation Workflow
The following diagram illustrates the decision tree for validating 1-(2-Methylquinolin-4-yl)ethanone, ensuring no "blind spots" remain.
Caption: Integrated Purity Validation Workflow. EA acts as the "Gatekeeper" for bulk composition before HPLC validates specific organic purity.
References
Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in pharmaceutical analysis." Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. (Comparison of qNMR vs. HPLC/EA).
Kuveeke, S., et al. (2022). "An International Study Evaluating Elemental Analysis." ACS Central Science. (Critical evaluation of EA reliability and common error sources).
PubChem Compound Summary. "1-(2-methylquinolin-4-yl)ethanone."[1] National Center for Biotechnology Information. (Physical properties and identifiers).
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 1-(2-Methylquinolin-4-yl)ethanone
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably one of the most critical, stages is its...
Author: BenchChem Technical Support Team. Date: March 2026
For the diligent researcher, scientist, or drug development professional, the lifecycle of a chemical compound extends beyond its synthesis and application. The final, and arguably one of the most critical, stages is its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 1-(2-Methylquinolin-4-yl)ethanone (CAS No. 132854-97-8), a quinoline derivative of interest in various research applications.[1] By understanding the compound's hazard profile and adhering to established best practices, we can ensure the safety of laboratory personnel and the protection of our environment.
Understanding the Hazard Profile: An Evidence-Based Approach
Inferred Hazards:
Oral Toxicity: Many quinoline derivatives are classified as harmful if swallowed.
Skin and Eye Irritation: Similar compounds are known to cause skin and serious eye irritation.
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.
Environmental Hazard: Quinolines can be toxic to aquatic life with long-lasting effects.
This conservative assessment necessitates treating 1-(2-Methylquinolin-4-yl)ethanone as a hazardous chemical and managing its waste accordingly.
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 1-(2-Methylquinolin-4-yl)ethanone and its associated waste requires a systematic approach. The following workflow is designed to guide you through the process, from initial waste generation to final collection.
Decision-Making Flowchart for Disposal
Caption: Decision workflow for the disposal of 1-(2-Methylquinolin-4-yl)ethanone waste.
Detailed Disposal Procedures
Unused/Neat Product and Grossly Contaminated Solids
This category includes expired or unwanted solid 1-(2-Methylquinolin-4-yl)ethanone, as well as items heavily contaminated with the solid compound (e.g., weighing boats, contaminated filter paper).
Container Selection: Choose a robust, leak-proof container with a secure lid. The container material must be compatible with the chemical. High-density polyethylene (HDPE) is a suitable choice.
Collection: Carefully place the solid waste into the designated container. Minimize the generation of dust by handling the material in a fume hood.
Labeling: Immediately label the container with a "Hazardous Waste" tag. The label must include:
The full chemical name: "1-(2-Methylquinolin-4-yl)ethanone"
The approximate quantity of waste.
The date accumulation started.
The primary hazards (e.g., "Irritant," "Harmful if Swallowed").
Storage: Keep the container sealed at all times, except when adding waste. Store it in a designated satellite accumulation area, away from incompatible materials.
Contaminated Labware and Personal Protective Equipment (PPE)
This stream includes items with residual contamination, such as gloves, bench paper, pipette tips, and empty vials.
Segregation: Collect this waste separately from general laboratory trash.
Collection: Place all contaminated items into a designated hazardous waste bag (e.g., a clear, heavy-duty plastic bag) inside a rigid secondary container.
Labeling: Clearly label the outer container as "Hazardous Waste" and list "1-(2-Methylquinolin-4-yl)ethanone contaminated debris."
Disposal of "Empty" Containers: A container that held the neat compound is not considered empty until it has been triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[2] The rinsate from this process must be collected and treated as hazardous liquid waste. After triple-rinsing and air-drying in a ventilated area (like a fume hood), the original labels on the container should be defaced, and it can then be disposed of in the appropriate glass or plastic recycling stream.
Liquid Waste Streams
This category includes solutions containing 1-(2-Methylquinolin-4-yl)ethanone, such as reaction mixtures, mother liquors from crystallizations, and solvent rinses.
Waste Segregation - A Critical Step: Never mix incompatible waste streams. Based on general chemical compatibility guidelines, waste containing 1-(2-Methylquinolin-4-yl)ethanone, which has both ketone and amine-like (nitrogen heterocycle) characteristics, should be segregated as follows:[3]
Keep separate from: Strong oxidizing agents, strong acids, and bases.
Solvent Compatibility: Collect in separate containers for halogenated and non-halogenated solvents to facilitate proper disposal by your institution's waste management provider.
Container Selection: Use a leak-proof, screw-cap container that is compatible with the solvents in the waste stream. For organic solvents, glass or HDPE bottles are typically used.
Collection: Always add liquid waste to its container within a fume hood to minimize inhalation exposure. Do not fill containers beyond 90% capacity to allow for vapor expansion.
Labeling: Label the liquid waste container with a "Hazardous Waste" tag, listing all chemical components and their approximate concentrations. This is crucial for the disposal company to handle the waste safely.
Storage: Store the sealed container in a designated satellite accumulation area with secondary containment to prevent spills.
Final Steps: Storage and Professional Disposal
All waste streams containing 1-(2-Methylquinolin-4-yl)ethanone must be stored in a designated, well-ventilated satellite accumulation area that is under the control of laboratory personnel.[4] When a waste container is full (or within your institution's specified time limit for accumulation), arrange for its collection by your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.[5] Never dispose of this chemical down the drain or in the regular trash.[6]
By implementing these procedures, you contribute to a culture of safety and environmental responsibility, ensuring that the impact of your research is positive and contained within the laboratory.
References
Columbia University. (n.d.). Hazardous Chemical Waste Management Guidelines. Columbia Research. Retrieved from [Link]
Lab Manager. (2024, December 31). Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Retrieved from [Link]
Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety. Retrieved from [Link]
University of California, Berkeley, College of Chemistry. (n.d.). H&S Section 6: Hazardous Materials Recycling & Disposal. Retrieved from [Link]
Unknown. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
Personal Protective Equipment & Handling Guide: 1-(2-Methylquinolin-4-yl)ethanone
Executive Summary & Risk Profile 1-(2-Methylquinolin-4-yl)ethanone (also known as 4-Acetyl-2-methylquinoline) represents a specific class of nitrogen-containing heterocycles often utilized as scaffolds in antimalarial an...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Risk Profile
1-(2-Methylquinolin-4-yl)ethanone (also known as 4-Acetyl-2-methylquinoline) represents a specific class of nitrogen-containing heterocycles often utilized as scaffolds in antimalarial and antibacterial drug discovery.[1]
Unlike common reagents, specific toxicological data for this exact derivative is often limited in public repositories. Therefore, we must apply the Precautionary Principle , treating it as a High Potency Active Pharmaceutical Ingredient (HPAPI) surrogate until proven otherwise.
Molecular Hazard Analysis:
Quinoline Core: Nitrogen heterocycles are established DNA intercalators. While substitution (methyl/acetyl) can modulate this, the baseline assumption must be potential mutagenicity and severe eye/respiratory irritation .
Acetyl Moiety (Ketone): This functional group increases the polarity of the molecule. Crucially, ketones degrade nitrile gloves significantly faster than aliphatic hydrocarbons, necessitating a specific glove selection strategy.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable. They are stratified by the State of Matter , as the risk vector shifts from inhalation (dust) to permeation (solution).
Table 1: PPE Specifications by Operation Scale
Protection Zone
Solid Handling (Weighing/Transfer)
Solution Handling (Synthesis/Extraction)
Rationale & Causality
Hand Protection
Double Nitrile (Standard 4-5 mil)
Laminate (Silver Shield) or Double Nitrile (change every 15 min)
The acetyl group facilitates permeation. Standard nitrile swells upon prolonged contact with ketone-rich solutions. Laminate provides a permeation barrier >4 hours.
Respiratory
Fume Hood (Face velocity: 100 fpm)
Fume Hood required.
Quinoline dust is a potent respiratory irritant (H335).[1][2] If hood is unavailable, a P100/N99 respirator is mandatory.
Eye/Face
Chemical Splash Goggles
Goggles + Face Shield (if >100mL)
Safety glasses are insufficient. Quinolines can cause irreversible corneal damage. Goggles seal against dust and vapors.
Body
Lab Coat (Cotton/Poly blend)
Chemical Resistant Apron (Tyvek/PVC)
Solutions penetrate standard lab coats. An apron prevents chest/lap exposure during bench work.
Operational Workflow & Logic
This protocol is designed to create a "Self-Validating System"—if a step is missed, the risk becomes immediately visible (e.g., static cling indicating poor humidity control).
Phase A: Pre-Operational Checks
Glove Integrity Test: Inflate nitrile gloves with air to check for pinholes before donning.
Static Control: Quinolines are often fluffy, electrostatic solids. Use an anti-static gun or ionizing bar inside the balance draft shield.
Why? Static causes particle flight, bypassing the hood's laminar flow and contaminating the user's cuffs.
Non-dominant hand (Dirty): Touches the spatula and chemical container.
Dominant hand (Clean): Touches the balance door and notebook.
Solvent Selection: When dissolving, avoid acetone if possible.
Why? Acetone (a ketone) combined with the acetyl-quinoline creates a mixture that permeates nitrile gloves in <1 minute . Use Methanol or DCM with laminate gloves if possible.
Phase C: Waste Disposal
Segregation: Do not mix with oxidizing acids (Nitric/Perchloric). Nitrogen heterocycles can form unstable N-oxides or nitrates.
Classification: Dispose of as "Hazardous Organic Waste - Non-Halogenated" (unless halogenated solvents are used).
Destruction: High-temperature incineration is the only validated method to destroy the quinoline ring structure completely.
Decision Logic & Emergency Response
The following diagrams illustrate the critical decision paths for PPE selection and emergency spill response.
Figure 1: PPE Selection Decision Tree
Caption: Logic flow for selecting glove material based on physical state and solvent carrier.
Figure 2: Emergency Spill Response Workflow
Caption: Immediate actions for solid or liquid release outside of containment.
References & Authority
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Quinoline Derivatives. (General hazard data for quinoline scaffolds).